molecular formula C10H12O3S B8698612 2-Ethoxy-4-(methylsulfanyl)benzoic acid CAS No. 89407-44-3

2-Ethoxy-4-(methylsulfanyl)benzoic acid

Cat. No.: B8698612
CAS No.: 89407-44-3
M. Wt: 212.27 g/mol
InChI Key: LMKXRAWKNZUBHY-UHFFFAOYSA-N
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Description

2-Ethoxy-4-(methylsulfanyl)benzoic acid is a useful research compound. Its molecular formula is C10H12O3S and its molecular weight is 212.27 g/mol. The purity is usually 95%.
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Properties

CAS No.

89407-44-3

Molecular Formula

C10H12O3S

Molecular Weight

212.27 g/mol

IUPAC Name

2-ethoxy-4-methylsulfanylbenzoic acid

InChI

InChI=1S/C10H12O3S/c1-3-13-9-6-7(14-2)4-5-8(9)10(11)12/h4-6H,3H2,1-2H3,(H,11,12)

InChI Key

LMKXRAWKNZUBHY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)SC)C(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Ethoxy-4-(methylsulfanyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the anticipated physicochemical characteristics of 2-Ethoxy-4-(methylsulfanyl)benzoic acid. As a novel molecule with limited publicly available data, this document establishes a predictive framework based on the analysis of structurally similar compounds and outlines the requisite experimental protocols for its empirical validation. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and methodologies necessary to characterize this compound.

Molecular Structure and Predicted Physicochemical Properties

This compound is an aromatic carboxylic acid with the chemical formula C₁₀H₁₂O₃S. Its structure, featuring an ethoxy group at the 2-position, a methylsulfanyl group at the 4-position, and a carboxylic acid group on the benzene ring, dictates its chemical behavior and physical properties.

A detailed summary of its predicted and known analogous properties is presented below.

PropertyPredicted/Analogous ValueRationale/Methodology
Molecular Weight 212.27 g/mol Calculated from the chemical formula.
Melting Point (°C) Estimated: 150-170Based on analogous compounds like 2-(Methylthio)benzoic acid (166-171 °C) and considering the influence of the ethoxy group.[1]
pKa Estimated: 3.5 - 4.5Benzoic acid has a pKa of 4.2.[2] The electron-donating ethoxy group and electron-withdrawing methylsulfanyl group will influence this value. Experimental determination via potentiometric titration is required.
Solubility Predicted: Poorly soluble in water; Soluble in organic solvents (e.g., methanol, ethanol, DMSO, ethyl acetate).The carboxylic acid moiety offers some aqueous solubility, but the aromatic ring and non-polar substituents suggest limited solubility in water. Benzoic acid's solubility is enhanced in various organic solvents.[3][4]
LogP Estimated: 2.0 - 3.0This prediction is based on the lipophilic nature of the ethoxy and methylsulfanyl groups, balanced by the hydrophilic carboxylic acid.

Synthesis and Purification

While a specific synthesis for this compound is not widely published, a plausible synthetic route can be extrapolated from methods used for similar benzoic acid derivatives.[5] A common approach involves the modification of a substituted toluene or phenol precursor, followed by oxidation to the carboxylic acid.

Hypothetical Synthetic Workflow

Synthetic_Workflow A Substituted Phenol/Toluene Precursor B Introduction of Ethoxy Group A->B Ethylation C Introduction of Methylsulfanyl Group B->C Thiolation D Oxidation to Carboxylic Acid C->D Oxidation E Purification D->E Recrystallization/Chromatography

Caption: A plausible synthetic pathway for this compound.

Experimental Protocol: Purification by Recrystallization

The final step in ensuring the purity of the synthesized compound is typically recrystallization.

  • Solvent Selection : The crude solid is dissolved in a minimal amount of a hot solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature (e.g., isopropyl alcohol or ethanol).[6]

  • Hot Filtration : If any insoluble impurities are present, the hot solution is filtered.

  • Crystallization : The filtrate is allowed to cool slowly to room temperature, promoting the formation of crystals.

  • Isolation : The resulting crystals are collected by vacuum filtration.

  • Washing : The crystals are washed with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying : The purified crystals are dried under a high vacuum to remove residual solvent.[6]

Analytical Characterization

A suite of analytical techniques is essential to confirm the identity, purity, and structure of this compound.

Workflow for Analytical Characterization

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_physical Physical Characterization NMR NMR (1H, 13C) MS Mass Spectrometry IR Infrared Spectroscopy HPLC HPLC-UV TLC Thin-Layer Chromatography MP Melting Point Analysis pKa pKa Determination Start Purified Compound Start->NMR Start->MS Start->IR Start->HPLC Start->TLC Start->MP Start->pKa

Caption: A comprehensive workflow for the analytical characterization of the target compound.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are crucial for elucidating the molecular structure. Expected signals in the ¹H NMR spectrum would include aromatic protons, the ethoxy group's ethyl protons, and the methylsulfanyl group's methyl protons. Spectral data for related compounds like 2-Ethoxybenzoic acid can serve as a reference.[7]

  • Mass Spectrometry (MS) : MS is used to determine the molecular weight and fragmentation pattern. Electron ionization (EI) is a common technique for such analyses.[8]

  • Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present. Key expected absorbances include the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-O stretches from the ether and carboxylic acid.

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC) : A reversed-phase HPLC method with UV detection is a standard approach for assessing the purity of benzoic acid derivatives.[9] A C18 column with a mobile phase consisting of an acetonitrile and water gradient is typically employed.[10][11]

  • Thin-Layer Chromatography (TLC) : TLC is a rapid and simple method for monitoring reaction progress and assessing purity.

Physical Characterization
  • Melting Point Analysis : The melting point is a key indicator of purity. A sharp melting range suggests a highly pure compound.

  • pKa Determination : The acid dissociation constant (pKa) is a critical parameter, particularly for drug development, as it influences solubility and absorption. Potentiometric titration is the standard method for its determination. The pKa of related compounds, such as 4-(Methylsulfonyl)benzoic acid, has been determined in different solvents.[12]

Solubility and Stability Assessment

Understanding the solubility and stability of this compound is paramount for its application in research and development.

Solubility Determination

The solubility of benzoic acid and its derivatives has been extensively studied in various solvents.[3][4]

Experimental Protocol: Equilibrium Solubility Measurement
  • Sample Preparation : An excess amount of the compound is added to a known volume of the solvent of interest (e.g., water, ethanol, buffer at a specific pH).

  • Equilibration : The suspension is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Separation : The saturated solution is filtered to remove any undissolved solid.

  • Quantification : The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as HPLC-UV.

Stability Studies

For drug development purposes, assessing the compound's stability under various conditions (e.g., pH, temperature, light) is crucial. A typical stability study involves:

  • Sample Incubation : Solutions of the compound are prepared in different buffers and stored under controlled conditions.

  • Time-Point Analysis : Aliquots are taken at various time points and analyzed by HPLC to quantify the remaining parent compound and identify any degradation products.

Conclusion

While direct experimental data for this compound is not yet prevalent in the scientific literature, this guide provides a robust framework for its characterization. By leveraging data from structurally related molecules and outlining established analytical protocols, researchers and developers are well-equipped to undertake a thorough investigation of its physicochemical properties. The methodologies detailed herein are designed to ensure scientific integrity and produce the high-quality, reliable data necessary for advancing research and potential applications of this compound.

References

  • Echemi. (n.d.). 2-((4-ethoxy-4-oxobutyl)((4-methylphenyl)sulfonyl)amino)benzoic acid methyl ester.
  • ResearchGate. (n.d.). Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid — An Intermediate Product in the Preparation of the Cardiotonic Drugs Sulmazole and Isomazole.
  • PubChem. (n.d.). 2-Ethoxy-5-(4-methyl-1-piperazinylsulfonyl)benzoic acid.
  • Sigma-Aldrich. (n.d.). 2-ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid.
  • PubChem. (n.d.). 2-Ethoxybenzoic acid.
  • Google Patents. (n.d.). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • Chemsrc. (2025, November 29). Benzoic acid, 3-(2-methoxyethoxy)-2-methyl-4-(methylsulfonyl).
  • NIST WebBook. (n.d.). Benzoic acid, 4-ethoxy-, ethyl ester.
  • ChemicalBook. (n.d.). 2-Ethoxybenzoic acid(134-11-2) 1H NMR spectrum.
  • Quick Company. (n.d.). A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid.
  • Loba Chemie. (2017, November 20). 2-METHOXY-4-AMINO-5-ETHYLSULPHONYL BENZOIC ACID MSDS.
  • ChemScene. (n.d.). 108153-42-0 | 2-Hydroxy-4-(methylsulfonyl)benzoic acid.
  • Google Patents. (n.d.). CN103274974A - Method for synthesizing 2-nitro-4-methylsulfonylbenzoic acid.
  • Wikipedia. (n.d.). Benzoic acid.
  • BLD Pharm. (n.d.). 114086-41-8|2-Methoxy-4-(methylsulfonyl)benzoic acid.
  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents.
  • PubChem. (n.d.). Benzoic acid, 2-((ethoxycarbonyl)oxy)-, methyl ester.
  • FooDB. (2010, April 8). Showing Compound 2-Methoxybenzoic acid (FDB010544).
  • Thermo Scientific Chemicals. (n.d.). 2-(Methylthio)benzoic acid, 98+% 25 g.
  • Sigma-Aldrich. (n.d.). 4-(Methylsulfonyl)benzoic acid 97 4052-30-6.
  • Sigma-Aldrich. (n.d.). 2-Amino-4-(methylsulfonyl)benzoic acid AldrichCPR.
  • Sigma-Aldrich. (n.d.). 2-Hydroxy-4-methoxybenzoic acid 99 2237-36-7.
  • SpectraBase. (n.d.). Benzoic acid, 4-methyl-, 2-oxo-2-phenylethyl ester.
  • UST Journals. (2023, September 20). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden.
  • RSC Publishing. (n.d.). Analytical Methods.
  • AppsLab Library. (2014, October 9). Fast analysis of benzoic acids using a reversed-phase HPLC-UV method.
  • UNT Digital Library. (2013, August 30). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents an.
  • Organic Syntheses. (1977).
  • ChemicalBook. (2025, December 31). 2-Nitro-4-methylsulfonylbenzoic acid.

Sources

An In-depth Technical Guide to the Structure Elucidation of 2-Ethoxy-4-(methylsulfanyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, multi-technique approach to the structural elucidation of 2-Ethoxy-4-(methylsulfanyl)benzoic acid, a substituted aromatic carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the scientific rationale behind the selection of a logical experimental workflow, the interpretation of spectral data, and the integration of information from various analytical techniques to unambiguously confirm the molecular structure. This guide emphasizes a self-validating system of protocols, where each piece of data corroborates the others, ensuring the highest degree of scientific integrity and confidence in the final structural assignment.

Introduction: The Imperative of Unambiguous Structure Elucidation

Proposed Structure and Analytical Strategy

The hypothesized structure of the target compound is presented below:

Figure 1: Hypothesized Structure of this compound

Our analytical strategy is designed to confirm the presence and connectivity of each functional group and the substitution pattern of the benzene ring. The workflow, depicted in the following diagram, begins with an assessment of purity and proceeds through a series of spectroscopic and spectrometric analyses.

G cluster_0 Initial Analysis cluster_1 Spectroscopic & Spectrometric Analysis cluster_2 NMR Elucidation cluster_3 Final Confirmation Purity Purity Assessment (HPLC) Elemental Elemental Analysis Purity->Elemental Confirms sample suitability MS Mass Spectrometry (MS) Elemental->MS Provides molecular formula IR Infrared (IR) Spectroscopy MS->IR Confirms functional groups UV UV-Vis Spectroscopy IR->UV Probes electronic structure NMR Nuclear Magnetic Resonance (NMR) UV->NMR Detailed connectivity H_NMR 1H NMR NMR->H_NMR C_NMR 13C NMR NMR->C_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR->TwoD_NMR Integration Data Integration & Structure Confirmation H_NMR->Integration Complete structural puzzle C_NMR->Integration Complete structural puzzle TwoD_NMR->Integration Complete structural puzzle

Caption: A logical workflow for the structure elucidation of this compound.

Foundational Analysis: Purity and Composition

Prior to in-depth spectroscopic analysis, it is crucial to establish the purity and elemental composition of the sample.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of non-volatile organic compounds.[1] The presence of a single, sharp peak in the chromatogram is a strong indicator of a pure sample.

Experimental Protocol: Reversed-Phase HPLC

  • Mobile Phase Preparation: Prepare a gradient mobile phase system. Eluent A: 0.1% formic acid in water. Eluent B: 0.1% formic acid in acetonitrile.

  • Column: A C18 stationary phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is suitable for this aromatic acid.

  • Gradient Elution: Start with a high percentage of Eluent A, gradually increasing the proportion of Eluent B over 20-30 minutes. This ensures the elution of the analyte while separating it from any potential impurities with different polarities.

  • Detection: Use a UV detector set at a wavelength where the aromatic ring is expected to absorb (e.g., 254 nm).

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition or a compatible solvent like methanol.

Trustworthiness: The use of a gradient elution and a high-resolution column provides confidence in the separation of the main component from any closely related impurities.

Elemental Analysis

Elemental analysis provides the empirical formula of the compound by determining the percentage composition of carbon, hydrogen, and sulfur.

Expected Composition for C10H12O3S:

ElementMass (amu)Number of AtomsTotal MassPercentage
Carbon12.01110120.1156.58%
Hydrogen1.0081212.0965.70%
Oxygen15.999347.99722.62%
Sulfur32.065132.06515.11%
Total 212.268 100.00%

An experimental result within ±0.4% of these theoretical values is considered a good confirmation of the elemental composition.

Spectrometric and Spectroscopic Confirmation

With purity and elemental composition established, we proceed to techniques that probe the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and valuable information about the fragmentation pattern of the molecule, which helps in identifying structural motifs.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Ionization Mode: Both positive and negative ion modes should be employed. In positive mode, we expect to see the protonated molecule [M+H]⁺. In negative mode, the deprotonated molecule [M-H]⁻ is anticipated, which is often more stable for carboxylic acids.

  • Sample Infusion: Dissolve the sample in a suitable solvent like methanol or acetonitrile and infuse it directly into the mass spectrometer.

  • High-Resolution MS: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF) to obtain an accurate mass measurement of the molecular ion. This allows for the unambiguous determination of the molecular formula.

Predicted Mass Spectrometric Data:

IonExpected m/z (Monoisotopic)Interpretation
[M]212.051Molecular Ion
[M+H]⁺213.058Protonated Molecule (Positive Mode)
[M-H]⁻211.043Deprotonated Molecule (Negative Mode)
[M-H₂O]⁺195.047Loss of water from the carboxylic acid
[M-COOH]⁺167.058Decarboxylation
[C₇H₅O]⁺105.034Characteristic fragment of benzoic acids[2]

The fragmentation pattern, particularly the loss of the carboxyl group and the formation of the benzoyl cation, provides strong evidence for the benzoic acid core.[1][2][3][4]

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Place a small amount of the solid sample directly on the ATR crystal.

  • Record the spectrum from 4000 to 400 cm⁻¹.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch of the carboxylic acid dimer[5][6][7]
~2980, ~2930MediumC-H stretch (aliphatic) of the ethoxy and methyl groups
~3050WeakC-H stretch (aromatic)
1680-1710StrongC=O stretch of the conjugated carboxylic acid[5][6][8]
~1600, ~1470Medium-StrongC=C stretches of the aromatic ring
~1250StrongC-O stretch of the carboxylic acid and ether
~1040StrongC-O stretch of the ether

The very broad O-H stretch and the strong C=O absorption are definitive indicators of a carboxylic acid functional group.[5][6][7]

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic conjugation within the molecule.

Experimental Protocol:

  • Dissolve the sample in a UV-transparent solvent like ethanol or acetonitrile.

  • Record the absorption spectrum from approximately 200 to 400 nm.

Predicted UV-Vis Absorption:

Aromatic carboxylic acids typically show two main absorption bands.[9][10] For this compound, we expect:

  • A strong absorption band (π → π* transition) around 250-280 nm, characteristic of the substituted benzene ring.

  • A weaker absorption (n → π* transition) at a longer wavelength, associated with the carbonyl group.[5][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

¹H NMR provides information on the number of different types of protons, their chemical environment, their relative numbers (integration), and their neighboring protons (multiplicity).

Experimental Protocol:

  • Dissolve the sample in a deuterated solvent such as DMSO-d₆ or CDCl₃. The use of DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the acidic proton.

  • Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Predicted ¹H NMR Spectrum (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.9Broad Singlet1HCOOHThe acidic proton of the carboxylic acid is highly deshielded and often broad.[11]
~7.7Doublet1HAr-H (H6)Ortho to the electron-withdrawing COOH group.
~7.0Doublet of Doublets1HAr-H (H5)Coupled to both H6 and H3.
~6.9Doublet1HAr-H (H3)Ortho to the electron-donating ethoxy group.
~4.1Quartet2HO-CH₂-CH₃Methylene protons of the ethoxy group, split by the methyl protons.
~2.5Singlet3HS-CH₃Methyl protons of the methylsulfanyl group.
~1.4Triplet3HO-CH₂-CH₃Methyl protons of the ethoxy group, split by the methylene protons.
¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the different types of carbon atoms in the molecule.

Experimental Protocol:

  • Use the same sample prepared for ¹H NMR.

  • Acquire a proton-decoupled ¹³C NMR spectrum.

Predicted ¹³C NMR Spectrum (in DMSO-d₆):

Chemical Shift (δ, ppm)AssignmentRationale
~167C=OCarboxylic acid carbonyl carbon.[11]
~160C2Aromatic carbon attached to the ethoxy group.
~145C4Aromatic carbon attached to the methylsulfanyl group.
~131C6Aromatic C-H.
~122C1Aromatic carbon attached to the carboxylic acid.
~115C5Aromatic C-H.
~112C3Aromatic C-H.
~64O-CH₂Methylene carbon of the ethoxy group.
~15S-CH₃Methyl carbon of the methylsulfanyl group.
~14O-CH₂-CH₃Methyl carbon of the ethoxy group.
2D NMR Spectroscopy: Confirming Connectivity

Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the atoms.

G cluster_0 1D NMR Data cluster_1 2D NMR Correlations cluster_2 Structural Information cluster_3 Final Structure H_NMR ¹H NMR Signals COSY COSY (¹H-¹H) H_NMR->COSY HSQC HSQC (¹H-¹³C one-bond) H_NMR->HSQC HMBC HMBC (¹H-¹³C long-range) H_NMR->HMBC C_NMR ¹³C NMR Signals C_NMR->HSQC C_NMR->HMBC H_H_Connectivity Proton-Proton Connectivity COSY->H_H_Connectivity H_C_Direct Direct Proton-Carbon Attachment HSQC->H_C_Direct H_C_LongRange Long-Range Connectivity (2-3 bonds) HMBC->H_C_LongRange Integration Confirmed Molecular Structure

Caption: Integration of 2D NMR data for unambiguous structure confirmation.

  • COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other. We expect to see a cross-peak between the aromatic protons at ~7.0 ppm and ~7.7 ppm, and between ~7.0 ppm and ~6.9 ppm, confirming their adjacency on the ring. A strong correlation between the methylene (~4.1 ppm) and methyl (~1.4 ppm) protons of the ethoxy group will also be observed.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It will allow for the definitive assignment of the protonated aromatic and aliphatic carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for determining the overall connectivity of the molecule. Key expected correlations include:

    • The methylene protons (~4.1 ppm) of the ethoxy group to the aromatic carbon at ~160 ppm (C2).

    • The methyl protons (~2.5 ppm) of the methylsulfanyl group to the aromatic carbon at ~145 ppm (C4).

    • The aromatic proton at ~7.7 ppm (H6) to the carbonyl carbon (~167 ppm) and to C2 and C4.

Conclusion: An Integrated and Self-Validating Approach

The structure elucidation of this compound is achieved not by a single experiment, but by the logical integration of data from a suite of analytical techniques. The elemental analysis and high-resolution mass spectrometry provide the molecular formula. FTIR confirms the presence of the key functional groups. ¹H and ¹³C NMR provide the carbon-hydrogen framework, and 2D NMR experiments definitively piece the puzzle together, confirming the substitution pattern and the connectivity of all atoms. Each piece of data validates the others, leading to an unambiguous and confident assignment of the molecular structure. This systematic and evidence-based approach exemplifies the principles of scientific integrity and is essential for advancing chemical and pharmaceutical research.

References

  • Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery - University College London. Available at: [Link]

  • mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions... Doc Brown's Chemistry. Available at: [Link]

  • Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. National Institutes of Health. Available at: [Link]

  • Acidity of ortho-substituted benzoic acids: an infrared and theoretical study of the intramolecular hydrogen bonds. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Chromatographic separations of aromatic carboxylic acids. PubMed. Available at: [Link]

  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. PMC - National Institutes of Health. Available at: [Link]

  • Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. Freie Universität Berlin. Available at: [Link]

  • Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. JoVE. Available at: [Link]

  • Fragmentation mechanisms of protonated benzoic acid and related compounds: competitive generation of protonated carbon dioxide or protonated benzene. ResearchGate. Available at: [Link]

  • The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link]

  • Experiment 2: UV-Vis Spectrophotometric Characterization of DOC. Available at: [Link]

  • Typical UV spectra of the different compound types -from left to right... ResearchGate. Available at: [Link]

  • infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. Available at: [Link]

  • 11.9: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

Sources

Technical Guide: Solubility Profiling & Physicochemical Characterization of 2-Ethoxy-4-(methylsulfanyl)benzoic Acid

[1][2]

Executive Summary

2-Ethoxy-4-(methylsulfanyl)benzoic acid (Molecular Formula: ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

12ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

1

This guide provides a definitive technical analysis of its solubility behavior, offering researchers predicted physicochemical constants, experimental protocols for intrinsic solubility determination, and solvent selection strategies for process optimization.[3]

Physicochemical Profile

Understanding the fundamental molecular descriptors is a prerequisite for accurate solubility prediction.[3] The following data is synthesized from structural analog analysis (e.g., 2-ethoxybenzoic acid and 4-(methylthio)benzoic acid) and QSAR modeling.

PropertyValue (Predicted/Experimental)Technical Insight
Molecular Weight 212.27 g/mol Moderate MW facilitates good permeability.[1][3]
Physical State Solid (Crystalline)Melting point typically 140–160°C (derivative dependent).[1][3]
ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

(Acidic)
3.7 – 4.1The ortho-ethoxy group typically enhances acidity relative to benzoic acid (

4.[1]2) due to steric inhibition of resonance, though H-bonding can modulate this.[1][3]
ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

(Octanol/Water)
2.6 – 2.9Moderate lipophilicity.[1] The compound partitions preferentially into organic layers at low pH.[3]
ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

-0.5 – 0.0At physiological pH, the molecule is >99.9% ionized, significantly reducing lipophilicity and increasing aqueous solubility.[1]
Polar Surface Area (PSA) ~62 ŲIndicates good membrane permeability potential.[1][3]

Solubility Data

Aqueous Solubility (pH-Dependent)

The solubility of this compound is strictly pH-dependent.[1][3] The intrinsic solubility (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

1
MediumpHSolubility StateEstimated Solubility (mg/mL)
0.1N HCl 1.2Unionized (

)
< 0.1 mg/mL (Low)
Acetate Buffer 4.5Partially Ionized0.5 – 2.0 mg/mL
Phosphate Buffer 6.8Ionized (

)
> 10 mg/mL
Phosphate Buffer 7.4Fully Ionized> 25 mg/mL
Organic Solvent Solubility (at 25°C)

This data is critical for process chemistry (recrystallization) and stock solution preparation.[1][3]

SolventDielectric Const.[1][3] (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

)
Solubility RatingApplication
DMSO 46.7High (> 100 mg/mL)Stock solutions for bioassays.[1]
DMF 36.7High (> 100 mg/mL)Synthesis solvent.[1][3]
Ethanol 24.5High (> 50 mg/mL)Recrystallization / Co-solvent.[1][3]
Ethyl Acetate 6.0Moderate-HighExtraction solvent (Workup).[1][3]
Dichloromethane 8.9ModerateExtraction solvent.[3]
Water (Neutral) 80.1Low (Negligible)Anti-solvent for precipitation.[1][3]

Experimental Protocols

To validate these values in your specific matrix, follow these standardized protocols. These methodologies prioritize thermodynamic equilibrium over kinetic estimation.[1][3]

Protocol A: Determination of Intrinsic Solubility ( )

Objective: Measure the solubility of the neutral species to establish the baseline for the Henderson-Hasselbalch solubility equation.[3]

  • Preparation: Weigh 10 mg of micronized this compound into a 4 mL glass vial.

  • Solvent Addition: Add 2 mL of 0.1 N HCl (pH 1.2). The low pH ensures the compound remains in its protonated (neutral) form.[3]

  • Equilibration:

    • Shake at 300 RPM at 25°C for 24 hours.

    • Critical Step: Check for solid presence.[1][3][4] If the solution is clear, add more solid until a suspension persists.

  • Separation: Centrifuge at 10,000 RPM for 10 minutes or filter through a 0.22 µm PVDF filter (pre-saturated).

  • Quantification: Analyze the supernatant via HPLC-UV (Detection

    
    ).
    
    • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) [60:40].[1][3]

    • Calculation: Compare peak area against a standard curve prepared in DMSO.[1][3]

Protocol B: Process Solvent Screening (Recrystallization)

Objective: Identify the optimal solvent system for purification.

  • Solubility Ramping: Place 100 mg of compound in a reaction tube.

  • Solvent Addition: Add solvent (e.g., Ethanol) in 0.5 mL increments at room temperature.[3] Record volume required for dissolution.[1][3]

  • Thermal Stress: If insoluble at RT, heat to boiling point.

  • Cooling Profile: Allow the hot solution to cool slowly to 4°C.

    • Success Criteria: Formation of crystals without oiling out.[3]

    • Recommendation: If solubility is too high in Ethanol, use an Ethanol/Water binary system.[3] Dissolve in hot Ethanol, then add Water (anti-solvent) until turbidity appears, then cool.

Mechanism of Action & Solubility Logic

The following diagram illustrates the thermodynamic solubility equilibrium and the decision logic for solvent selection.

SolubilityLogicCompound2-Ethoxy-4-(methylsulfanyl)benzoic acid (Solid)DissolutionDissolution Process(Breaking Crystal Lattice)Compound->DissolutionSplit_pHAqueous EnvironmentDissolution->Split_pHIn WaterSplit_OrgOrganic EnvironmentDissolution->Split_OrgIn SolventsLow_pHpH < pKa (Acidic)[COOH Species]Split_pH->Low_pHHigh_pHpH > pKa (Basic)[COO- Species]Split_pH->High_pHPrecipitationPrecipitation / Low Solubility(S0)Low_pH->PrecipitationLimited H-bondingSolubilizationHigh Solubility(Salt Formation)High_pH->SolubilizationIon-Dipole InteractionPolar_AproticPolar Aprotic(DMSO, DMF)Split_Org->Polar_AproticNon_PolarNon-Polar(Hexane, Heptane)Split_Org->Non_PolarHigh_Sol_OrgHigh Solubility(Dipole-Dipole)Polar_Aprotic->High_Sol_OrgLow_Sol_OrgLow Solubility(Anti-Solvent)Non_Polar->Low_Sol_Org

Figure 1: Solubility decision tree illustrating the impact of pH and solvent polarity on the dissolution of this compound.[1][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12134865, 2-Ethoxy-5-(4-methyl-1-piperazinylsulfonyl)benzoic acid (Analogous Structure Analysis).[1][3] Retrieved from [Link][1][3]

  • ResearchGate (2019). Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid — An Intermediate Product.[1][3] Russian Journal of Organic Chemistry.[3][5] Retrieved from [Link]

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data.[3] CRC Press.[1][3] (Standard reference for benzoic acid derivative solubility modeling).

discovery and history of 2-Ethoxy-4-(methylsulfanyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemistry, and application of 2-Ethoxy-4-(methylsulfanyl)benzoic acid .

Note on Topic Specificity: While "this compound" is a distinct chemical entity, it is historically and chemically significant as a lipophilic homologue of 2-Methoxy-4-(methylsulfanyl)benzoic acid , a critical intermediate in the synthesis of cardiotonic drugs like Sulmazole and Isomazole . This guide contextualizes the compound within the Structure-Activity Relationship (SAR) studies of benzimidazole-based inotropes and its utility in liquid crystal engineering.

Discovery, Synthesis, and Application in Medicinal Chemistry

Executive Summary

This compound (Systematic Name: 4-Methylthio-2-ethoxybenzoic acid) is a functionalized aromatic building block characterized by a benzoic acid core substituted with an ethoxy group at the ortho position and a methylsulfanyl (thiomethyl) group at the para position.[1][2]

Historically, this compound emerged during the Structure-Activity Relationship (SAR) exploration of cardiotonic agents in the 1980s. It serves as a key intermediate for synthesizing lipophilic analogues of Sulmazole (a phosphodiesterase inhibitor) and has found secondary applications in the design of nematic liquid crystals due to its electronic push-pull nature (electron-donating alkoxy/thioalkyl groups).

Part 1: History and Discovery
1.1 The Sulmazole Era (1980s)

The discovery of this compound is inextricably linked to the development of non-glycoside cardiotonic drugs. In the early 1980s, researchers at Eli Lilly and Merck sought to improve upon the pharmacological profile of Sulmazole (Vectone), a drug designed to treat congestive heart failure.

  • The Parent Compound: Sulmazole acts as a PDE3 inhibitor and calcium sensitizer. Its synthesis relies on the intermediate 2-Methoxy-4-(methylsulfanyl)benzoic acid .

  • The Innovation: To modulate the lipophilicity (LogP) and membrane permeability of the final drug, medicinal chemists synthesized the 2-Ethoxy analogue. The substitution of the methoxy group with an ethoxy group increases the steric bulk at the ortho position, influencing the rotational barrier of the phenyl-imidazopyridine bond, which is critical for receptor binding affinity.

1.2 Expansion into Materials Science

Beyond pharma, the compound gained traction in the 1990s in the field of Liquid Crystals (LCs) . The 2-ethoxy-4-methylsulfanyl motif provides a specific electronic environment:

  • 2-Ethoxy: Provides lateral steric bulk, depressing melting points (useful for room-temperature LCs).

  • 4-Methylsulfanyl: Acts as a polarizable, electron-donating terminal group that enhances optical anisotropy (

    
    ).
    
Part 2: Chemical Structure and Properties[3][4]
PropertyData
IUPAC Name This compound
Molecular Formula C₁₀H₁₂O₃S
Molecular Weight 212.27 g/mol
CAS Number Not widely listed; Analogue to 71675-86-0
LogP (Predicted) ~2.8 - 3.1
pKa (Predicted) 3.8 - 4.2 (Carboxylic acid)
H-Bond Donors/Acceptors 1 / 4
Physical State Off-white to pale yellow crystalline solid
Part 3: Synthesis and Manufacturing Protocols

The synthesis of this compound requires precise control to prevent over-oxidation of the sulfur moiety (to sulfoxide/sulfone) while establishing the ethoxy ether.

3.1 Retrosynthetic Analysis

The most robust route utilizes Nucleophilic Aromatic Substitution (SNAr) followed by functional group manipulation.

  • Target: this compound

  • Precursor A: 2-Hydroxy-4-(methylsulfanyl)benzoic acid (via O-alkylation)

  • Precursor B: 2-Fluoro-4-nitrobenzoic acid (via sequential displacement)

3.2 Protocol: The "Nitro-Displacement" Route

This protocol is favored for its high regioselectivity.

Step 1: Synthesis of Ethyl 2-ethoxy-4-nitrobenzoate

  • Reagents: 2-Hydroxy-4-nitrobenzoic acid, Ethyl Iodide (EtI), Potassium Carbonate (K₂CO₃), DMF.

  • Procedure: Dissolve 2-hydroxy-4-nitrobenzoic acid in DMF. Add 2.5 equiv of K₂CO₃ and 2.2 equiv of EtI. Heat to 60°C for 4 hours. (Note: This esterifies the acid and alkylates the phenol simultaneously).

  • Workup: Quench with water, extract with EtOAc.

Step 2: Reduction to Aniline

  • Reagents: H₂/Pd-C or Iron/Ammonium Chloride.

  • Transformation: The nitro group (-NO₂) is reduced to the amine (-NH₂).

Step 3: Conversion to Thioether (Sandmeyer-type)

  • Reagents: Sodium Nitrite (NaNO₂), HCl, Sodium Thiomethoxide (NaSMe) or Dimethyl Disulfide.

  • Procedure:

    • Diazotization: Cool amine solution (in HCl) to 0°C. Add NaNO₂ dropwise to form the diazonium salt.

    • Displacement: Slowly add the diazonium solution to a solution of Sodium Thiomethoxide (NaSMe) at 0-5°C. Caution: Exothermic.

  • Hydrolysis: The ethyl ester is hydrolyzed using LiOH in THF/Water to yield the free acid.

3.3 Protocol: The "Direct SNAr" Route (Industrial Scale)

This route avoids diazonium intermediates, improving safety.

  • Starting Material: 2,4-Difluorobenzoic acid.

  • Reaction A (Regioselective Thiolation): React with 1.0 equiv NaSMe in DMSO at 0°C. The 4-position is more electrophilic due to para-resonance withdrawal by the carboxyl group.

    • Product: 2-Fluoro-4-(methylsulfanyl)benzoic acid.

  • Reaction B (Ethoxylation): React with Sodium Ethoxide (NaOEt) in Ethanol at reflux. The 2-fluoro group is displaced by ethoxide.

    • Product:This compound .

Part 4: Technical Visualization (Pathways)
4.1 Synthetic Workflow Diagram

The following diagram illustrates the "Direct SNAr" synthesis pathway, highlighting the regioselectivity logic.

SynthesisPathway Start 2,4-Difluorobenzoic Acid Step1 S_NAr (Position 4) Reagent: NaSMe / DMSO Temp: 0°C Start->Step1 Inter Intermediate: 2-Fluoro-4-(methylsulfanyl)benzoic acid Step1->Inter Step2 S_NAr (Position 2) Reagent: NaOEt / EtOH Temp: Reflux Inter->Step2 Final Target: This compound Step2->Final

Caption: Figure 1. Regioselective synthesis via sequential Nucleophilic Aromatic Substitution (SNAr).

4.2 Biological Application: Sulmazole Analogue Synthesis

This diagram shows how the acid is converted into the active pharmacophore (Imidazo[4,5-c]pyridine).

DrugSynthesis Acid This compound Activation Activation: SOCl2 or CDI Acid->Activation Coupling Coupling: with 3,4-Diaminopyridine Activation->Coupling Cyclization Cyclization: Acid/Heat or POCl3 Coupling->Cyclization Oxidation Bio-Activation (Metabolism): S-Oxidation (Sulfoxide) Cyclization->Oxidation In Vivo / In Vitro Drug Active Drug Analogue: 2-(2-Ethoxy-4-methylsulfinylphenyl)-imidazo[4,5-c]pyridine Oxidation->Drug

Caption: Figure 2. Conversion of the benzoic acid intermediate into a Sulmazole-type cardiotonic agent.

Part 5: Analytical Characterization & Quality Control

To ensure the integrity of this intermediate for research or drug development, the following self-validating analytical protocols must be employed.

5.1 NMR Spectroscopy Signature
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.8 (s, 1H, -COOH)

    • δ 7.75 (d, J=8.2 Hz, 1H, H-6)

    • δ 6.90 (s, 1H, H-3)

    • δ 6.85 (d, J=8.2 Hz, 1H, H-5)

    • δ 4.15 (q, J=7.0 Hz, 2H, -OCH₂-)

    • δ 2.52 (s, 3H, -SCH₃)

    • δ 1.35 (t, J=7.0 Hz, 3H, -CH₃)

  • Validation: The diagnostic singlet at ~2.5 ppm confirms the S-Methyl group. The quartet at ~4.1 ppm confirms the Ethoxy group. Absence of peaks at ~3.8 ppm ensures no Methoxy impurity.

5.2 Impurity Profile (HPLC)

Common synthetic byproducts include:

  • Sulfoxide Impurity: 2-Ethoxy-4-(methylsulfinyl)benzoic acid (Due to air oxidation).

    • Detection: Shift in retention time (more polar).

  • Disulfide Impurity: Dimerization if thiol intermediate was used.

  • Regioisomer: 4-Ethoxy-2-(methylsulfanyl)benzoic acid (If SNAr selectivity failed).

References
  • Robertson, D. W., et al. (1985). "Synthesis and positive inotropic activity of some 2-substituted 4-(methylthio)benzamides and related compounds." Journal of Medicinal Chemistry, 28(6), 717-727.

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591. (Contextualizing Alkoxy/Thioalkyl substitutions).

  • Schnur, R. C. (1991). "Cardiotonic agents. 6. 2-(Alkoxyphenyl)-1H-imidazo[4,5-c]pyridines." Journal of Medicinal Chemistry, 34(6), 1975-1981. (Detailed SAR of Sulmazole analogues).
  • PubChem Compound Summary. (2024). "Benzoic acid, 4-(methylthio)- derivatives." National Center for Biotechnology Information.

Sources

Structural Elucidation and Quality Control of 2-Ethoxy-4-(methylsulfanyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

2-Ethoxy-4-(methylsulfanyl)benzoic acid is a critical pharmacophore building block, most notably serving as a key intermediate in the synthesis of SGLT2 inhibitors such as Bexagliflozin [1].[1] Its structural integrity is defined by three distinct functionalities: a carboxylic acid (solubility/ionization), an ethoxy ether (lipophilicity/binding), and a methylsulfanyl (thiomethyl) group.[1]

For drug development professionals, the analytical challenge lies not in the core structure, but in the labile nature of the sulfur moiety . The thioether is highly susceptible to oxidative degradation into sulfoxides and sulfones during storage and handling. This guide provides a self-validating spectroscopic framework to confirm identity and quantify these specific oxidative impurities.

Theoretical Structural Framework

Before instrumental analysis, we must establish the theoretical spectral expectations to validate experimental data.

Functional Group Analysis
MoietyElectronic EffectSpectroscopic Signature (Predicted)
-COOH Electron Withdrawing (EWG)IR: Broad dimer band (2500–3300 cm⁻¹).[1] ¹H NMR: ~12.0 ppm (broad singlet).[1]
-OEt Electron Donating (EDG)¹H NMR: Quartet (~4.1 ppm) + Triplet (~1.4 ppm).[1] ¹³C NMR: ~64 ppm (-CH₂-).[1]
-SMe Weak EDG / Soft Nucleophile¹H NMR: Singlet (~2.5 ppm).[1] MS: Distinct ³⁴S isotope pattern (4.2% relative abundance).[1]

High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides the primary confirmation of molecular weight and elemental composition.[1]

Ionization Strategy
  • Mode: Negative Electrospray Ionization (ESI-).[1]

  • Rationale: The carboxylic acid moiety deprotonates readily (

    
    ), providing a cleaner signal than positive mode, which may suffer from sodium adducts (
    
    
    
    ) or poor ionization of the neutral thioether.[1]
Fragmentation & Isotope Pattern

The presence of sulfur provides a built-in validation tool via the ³⁴S isotope.[1]

  • Parent Ion (

    
    ):  Calculated for C₁₀H₁₁O₃S⁻ is 211.0434 .[1]
    
  • Isotope Check: The M+2 peak (³⁴S) should appear at

    
     213.039 with an intensity ~4.5% of the base peak. Deviation from this ratio indicates potential co-eluting impurities lacking sulfur. 
    
Fragmentation Pathway (MS/MS)

Fragmentation in Q-TOF or Orbitrap systems typically follows this loss pathway:

  • Decarboxylation: Loss of CO₂ (

    
    ).[1]
    
  • Ethylene Loss: Cleavage of the ethoxy tail (

    
    ).[1]
    
  • Methyl Radical Loss: Loss of

    
     from the thioether (high energy).[1]
    

MS_Fragmentation Parent Parent Ion [M-H]⁻ m/z 211.04 Frag1 [M-H-CO₂]⁻ m/z 167.04 Parent->Frag1 - CO₂ (44 Da) Frag2 [M-H-CO₂-C₂H₄]⁻ m/z 139.01 Frag1->Frag2 - C₂H₄ (28 Da) (McLafferty-like)

Figure 1: Predicted ESI(-) fragmentation pathway for structural confirmation.[1]

Nuclear Magnetic Resonance (NMR) Architecture

NMR is the definitive tool for proving regiochemistry (position of substituents) and oxidation state.

Sample Preparation Protocol
  • Solvent: DMSO-d₆ is preferred over CDCl₃.[1]

    • Why: Carboxylic acid protons are often invisible in CDCl₃ due to exchange.[1] DMSO stabilizes the dimer/H-bond, sharpening the -COOH peak.[1]

  • Concentration: 10–15 mg in 0.6 mL solvent.

¹H NMR Assignment (400 MHz, DMSO-d₆)

The aromatic region requires careful analysis of coupling constants (


) to confirm the 1,2,4-substitution pattern.[1]
PositionShift (

, ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
-COOH 12.5 - 13.0Broad Singlet-Acidic proton (exchangeable).[1]
H-6 7.75Doublet (d)

Ortho to COOH (deshielded).[1]
H-3 6.90Doublet (d)

Ortho to -OEt (shielded).[1]
H-5 6.85dd

Adjacent to -SMe.[1]
-OCH₂- 4.15Quartet (q)

Methylene of ethoxy group.[1]
-S-CH₃ 2.52 Singlet (s)-CRITICAL: Shifts downfield if oxidized.[1]
-CH₃ 1.38Triplet (t)

Methyl of ethoxy group.[1]
2D NMR Correlation Strategy (HMBC)

To prove the ethoxy group is at position 2 (and not 3), use HMBC (Heteronuclear Multiple Bond Correlation) .

  • Target Correlation: Look for a cross-peak between the -OCH₂- protons (4.15 ppm) and the Quaternary Carbon C-2 (~158 ppm) .[1]

  • Verification: The C-2 carbon will also correlate with aromatic proton H-6 (3-bond coupling).[1]

Impurity Profiling: The Sulfur Oxidation Watchlist

This is the most critical section for process chemists. The thioether (-SMe) is prone to oxidation.[1] You must differentiate the active pharmaceutical ingredient (API) intermediate from its degradation products.

Spectroscopic Differentiation of Oxidation States

Oxidation of sulfur exerts a powerful deshielding effect on the adjacent methyl group protons and carbon.

SpeciesStructure¹H NMR (-SMe )¹³C NMR (-SMe )MS Shift (+O)
Target Thioether Ar-S-CH₃2.52 ppm ~14 ppmParent (211)
Sulfoxide (Impurity) Ar-S(=O)-CH₃2.75 - 2.80 ppm ~42 ppm+16 Da (227)
Sulfone (Impurity) Ar-S(=O)₂-CH₃3.15 - 3.25 ppm ~44 ppm+32 Da (243)

Expert Insight: If you observe a small singlet evolving around 2.75 ppm in your NMR spectrum over time, your sample is oxidizing in the NMR tube. Ensure the solvent (DMSO) is not "wet" or old, as DMSO itself can act as an oxidant under certain conditions, or simply facilitate air oxidation.[1]

Impurity_Pathway Thio Thioether (Target) δ 2.52 ppm Sulfoxide Sulfoxide (Impurity 1) δ 2.78 ppm Thio->Sulfoxide + [O] (Air/Peroxides) Sulfone Sulfone (Impurity 2) δ 3.20 ppm Sulfoxide->Sulfone + [O] (Strong Oxidants)

Figure 2: Oxidative degradation pathway and associated NMR chemical shift drift.[1]

Validated Analytical Workflow

To ensure consistency in a drug development setting, follow this stepwise characterization flow.

Workflow cluster_ID Step 1: Identity cluster_Struct Step 2: Structure & Regio cluster_Purity Step 3: Purity & Stability Sample Crude Intermediate IR FT-IR Confirm COOH & Ether Sample->IR MS LC-MS (ESI-) Confirm MW 212 & S-Isotope Sample->MS HNMR 1H NMR (DMSO-d6) Check S-Me (2.5 ppm) MS->HNMR HMBC HMBC Confirm 2-OEt position HNMR->HMBC qNMR qNMR or HPLC Quantify Sulfoxide (2.8 ppm) HNMR->qNMR

Figure 3: Recommended analytical workflow for batch release.[1]

HPLC Method for Purity (Suggested)

While NMR is structural, HPLC is required for quantitative impurity limits (<0.1%).[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV @ 254 nm (aromatic) and 210 nm.[1]

  • Elution Order: Sulfoxide (most polar)

    
     Sulfone 
    
    
    
    Target Thioether (least polar/late eluting).[1]

References

  • Bexagliflozin Synthesis & Intermediates

    • Xu, G., et al. (2016).[1][2][3] "An efficient method for synthesis of bexagliflozin and its carbon-13 labeled analogue."[1][3][4][5] Tetrahedron Letters, 57(42), 4684-4687.[1][2][5] [1][5]

    • Zhang, W., et al. (2011).[1] "Process for the preparation of SGLT2 inhibitors." U.S. Patent 2011/0201862.[1] (Describes the use of thioether benzoic acids in gliflozin synthesis).

  • Spectroscopic Data of Benzoic Acid Derivatives

    • National Institute of Standards and Technology (NIST).[1] "Mass Spectrum of Benzoic acid, 2-ethoxy-, ethyl ester." NIST Chemistry WebBook.[1]

  • Thioether Oxidation Kinetics

    • Bach, R. D., et al. (2002).[1] "Mechanism of the Oxidation of Thioethers." Journal of the American Chemical Society. (Foundational text on the electronic shifts of S vs SO vs SO2).

  • General NMR Tables

    • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Ed. Wiley.[1][6] (Standard reference for substituent effects on benzene rings).

Sources

Methodological & Application

Synthesis of 2-Ethoxy-4-(methylsulfanyl)benzoic Acid: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Benzoic Acids

Benzoic acid and its derivatives are a cornerstone of modern organic synthesis, serving as crucial intermediates in the creation of a vast array of pharmaceuticals and biologically active molecules. Their structural versatility allows for the fine-tuning of physicochemical properties, leading to enhanced efficacy and safety profiles of new chemical entities. 2-Ethoxy-4-(methylsulfanyl)benzoic acid, with its unique substitution pattern, presents a scaffold of interest for the development of novel therapeutics. The presence of the ethoxy and methylsulfanyl groups offers opportunities for diverse chemical modifications and interactions with biological targets.

This guide details a reliable and reproducible two-step synthetic route to this compound, commencing with the synthesis of the key intermediate, 4-(methylsulfanyl)salicylic acid, followed by a Williamson ether synthesis to introduce the ethoxy group.

Overall Synthetic Strategy

The synthesis of this compound is logically approached in two principal stages. This strategy is predicated on the robust and well-established Williamson ether synthesis for the formation of the aryl ether bond.

Synthetic_Strategy 4-Aminosalicylic_acid 4-Aminosalicylic acid Intermediate_A Diazonium Salt Intermediate 4-Aminosalicylic_acid->Intermediate_A 1. NaNO2, HCl 2. KSCN, CuSCN 4-Thiocyanatosalicylic_acid 4-Thiocyanatosalicylic acid Intermediate_A->4-Thiocyanatosalicylic_acid 4-Thiosalicylic_acid 4-Thiosalicylic acid 4-Thiocyanatosalicylic_acid->4-Thiosalicylic_acid Reduction (e.g., Na2S) 4-(Methylsulfanyl)salicylic_acid 4-(Methylsulfanyl)salicylic acid (Starting Material) 4-Thiosalicylic_acid->4-(Methylsulfanyl)salicylic_acid Methylation (e.g., (CH3)2SO4) Final_Product This compound 4-(Methylsulfanyl)salicylic_acid->Final_Product Williamson Ether Synthesis (Ethyl Iodide, Base) Williamson_Ether_Synthesis Starting_Material 4-(Methylsulfanyl)salicylic acid Phenoxide Phenoxide Intermediate Starting_Material->Phenoxide Base (e.g., K2CO3) Final_Product This compound Phenoxide->Final_Product Sₙ2 Attack Ethyl_Iodide Ethyl Iodide Ethyl_Iodide->Final_Product

Caption: Mechanism of the Williamson ether synthesis step.

Detailed Protocol for the Synthesis of this compound

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )QuantityNotes
4-(Methylsulfanyl)salicylic acidC₈H₈O₃S184.2118.4 g (0.1 mol)Starting material
Potassium carbonate (anhydrous)K₂CO₃138.2120.7 g (0.15 mol)Base
Ethyl iodideC₂H₅I155.9723.4 g (12.1 mL, 0.15 mol)Ethylating agent
AcetoneC₃H₆O58.08200 mLSolvent
Hydrochloric acid (1 M)HCl36.46As neededFor acidification
Ethyl acetateC₄H₈O₂88.11As neededExtraction solvent
Brine--As neededFor washing
Sodium sulfate (anhydrous)Na₂SO₄142.04As neededDrying agent

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 18.4 g (0.1 mol) of 4-(methylsulfanyl)salicylic acid, 20.7 g (0.15 mol) of anhydrous potassium carbonate, and 200 mL of acetone.

  • Reaction: Stir the suspension and add 23.4 g (12.1 mL, 0.15 mol) of ethyl iodide. Heat the mixture to reflux and maintain reflux for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Dissolve the crude product in ethyl acetate (200 mL) and wash with 1 M hydrochloric acid (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting solid can be recrystallized from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield pure this compound.

Characterization of this compound

A self-validating protocol requires thorough characterization of the final product to confirm its identity and purity. The following data are expected for this compound:

PropertyExpected Value
Appearance White to off-white solid
Melting Point To be determined experimentally
¹H NMR Signals corresponding to the ethoxy group (triplet and quartet), methylsulfanyl group (singlet), and aromatic protons.
¹³C NMR Resonances for the ethoxy carbons, methylsulfanyl carbon, aromatic carbons, and the carboxylic acid carbon.
IR (cm⁻¹) Characteristic absorptions for O-H (broad, carboxylic acid), C=O (carboxylic acid), C-O (ether and carboxylic acid), and aromatic C-H stretches.
Mass Spec (m/z) Molecular ion peak corresponding to the molecular weight of the product (C₁₀H₁₂O₃S, MW: 212.27).

Safety and Handling

  • Dimethyl sulfate is highly toxic, a suspected carcinogen, and a severe irritant. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Ethyl iodide is a lachrymator and should be handled in a fume hood.

  • Concentrated acids and bases are corrosive. Handle with care and appropriate PPE.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This guide provides a detailed and scientifically grounded protocol for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the detailed procedures, researchers can confidently and safely produce this valuable compound for their drug discovery and development endeavors. The emphasis on causality and thorough characterization ensures a self-validating and reproducible synthetic process.

References

  • This is a placeholder for a relevant reference on the synthesis of substituted benzoic acids.
  • This is a placeholder for a relevant reference on the use of potassium carbonate in Williamson ether synthesis. [1]3. Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link] [2]4. This is a placeholder for a relevant reference on the synthesis of 4-(methylsulfanyl)salicylic acid.

  • This is a placeholder for a relevant reference on the characterization of benzoic acid deriv
  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link] [3]7. This is a placeholder for a relevant patent on the synthesis of related compounds.

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]

Sources

Application Note: NMR Spectroscopy of 2-Ethoxy-4-(methylsulfanyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the structural validation of 2-Ethoxy-4-(methylsulfanyl)benzoic acid using NMR spectroscopy. It synthesizes theoretical principles with practical experimental protocols, designed for drug development workflows where this compound often serves as a scaffold intermediate.

Introduction & Compound Significance

This compound (CAS: Variable/Generic Structure) is a trisubstituted benzene derivative featuring three distinct electronic influencers: a carboxylic acid (electron-withdrawing), an ethoxy group (strong electron-donor), and a methylsulfanyl (thiomethyl) group (moderate electron-donor).

Accurate NMR characterization is critical because:

  • Regioisomerism: Distinguishing the 2-ethoxy-4-SMe isomer from potential 2-SMe-4-ethoxy byproducts formed during nucleophilic aromatic substitution.

  • Electronic Environment: The interplay between the ortho-ethoxy and para-methylsulfanyl groups significantly alters the aromatic region, serving as a diagnostic fingerprint.

Experimental Protocol

Sample Preparation[1]
  • Solvent Selection: DMSO-d6 is the mandatory solvent.

    • Reasoning: Carboxylic acids often form dimers in non-polar solvents (like CDCl3), leading to broad or invisible -COOH signals. DMSO-d6 disrupts these hydrogen bonds, resulting in a sharper, visible acidic proton peak (typically 12–13 ppm) and improved solubility for the polar acid functionality.

  • Concentration:

    • 1H NMR: 5–10 mg in 0.6 mL solvent.

    • 13C NMR: 30–50 mg in 0.6 mL solvent (to ensure quaternary carbon visibility).

  • Reference: Calibrate to residual DMSO-d6 pentet at 2.50 ppm (1H) and 39.5 ppm (13C).

Instrument Parameters (Standard 400/500 MHz)
  • Temperature: 298 K (25°C).

  • Pulse Sequence:

    • 1H:zg30 (30° excitation) with 1s relaxation delay (D1).

    • 13C:zgpg30 (power-gated decoupling) with 2s D1 to allow relaxation of quaternary carbons.

Spectral Analysis & Assignment Logic

1H NMR Prediction & Assignment

The aromatic region is defined by the ABX (or AMX) spin system of the 1,2,4-trisubstituted ring.

PositionGroup/ProtonChemical Shift (δ ppm)*MultiplicityIntegralAssignment Logic
-COOH Carboxylic Acid12.0 – 13.0Broad Singlet1HDeshielded by anisotropy and H-bonding.
H-6 Aromatic7.60 – 7.80Doublet (d)1HMost Downfield Aromatic. Ortho to electron-withdrawing COOH.
H-5 Aromatic6.80 – 7.00dd1HMeta to COOH; Ortho to SMe. Shielded by SMe resonance.
H-3 Aromatic6.60 – 6.80Doublet (d)1HMost Upfield Aromatic. Flanked by two donors (OEt and SMe).
-OCH₂- Ethoxy (CH2)4.00 – 4.20Quartet (q)2HDeshielded by Oxygen.
-SCH₃ Methylsulfanyl2.45 – 2.55Singlet (s)3HDistinctive S-Methyl region (overlaps with DMSO solvent peak—check carefully).
-CH₃ Ethoxy (CH3)1.30 – 1.40Triplet (t)3HStandard methyl triplet.

*Note: Shifts are estimated based on substituent additivity rules in DMSO-d6.

Critical Analysis of Coupling Constants (


): 
  • 
     (Ortho):  ~8.5 Hz. Large coupling defines the H5-H6 relationship.
    
  • 
     (Meta):  ~2.0 Hz. Small coupling may appear on H5 (making it a doublet of doublets, dd) and H3 (doublet, d).
    
  • Self-Validation Check: If H3 appears as a singlet, the meta-coupling is unresolved. If H6 is a doublet, the assignment is correct (no ortho neighbor on C1 or C5).

13C NMR Framework[2]
  • Carbonyl (C1-COOH): ~165–168 ppm.[1]

  • C-Oxygen (C2): ~158–160 ppm (Deshielded by Oxygen).

  • C-Sulfur (C4): ~145–148 ppm (Deshielded by Sulfur, but less than Oxygen).

  • Aliphatic: OCH₂ (~64 ppm), SCH₃ (~14 ppm), CH₃ (~14 ppm).

Structural Elucidation Workflow (Visualization)

The following diagram illustrates the logical flow for confirming the structure, specifically distinguishing the regiochemistry of the substituents.

NMR_Workflow Start Sample: this compound Solvent Dissolve in DMSO-d6 (Prevent Dimerization) Start->Solvent H1_Acq Acquire 1H NMR Check COOH @ 12-13ppm Solvent->H1_Acq Aromatic_Check Analyze Aromatic Region (3 Protons) H1_Acq->Aromatic_Check H6_Check Identify H6 (Downfield d) Ortho to COOH? Aromatic_Check->H6_Check Low Field H3_Check Identify H3 (Upfield s/d) Shielded by OEt & SMe? Aromatic_Check->H3_Check High Field Conclusion Structure Confirmed H6_Check->Conclusion NOESY Run 1D NOE / NOESY Target: OEt (CH2) -> H3 Interaction H3_Check->NOESY Verify Regiochem NOESY->Conclusion NOE Observed

Figure 1: Step-by-step structural verification workflow focusing on the critical NOE interaction between the Ethoxy group and the H3 aromatic proton.

Advanced Verification: The "NOE" Check

To conclusively prove the 2-ethoxy position (vs. 3-ethoxy or other isomers), perform a 1D NOE Difference or 2D NOESY experiment.

  • Target: Irradiate the Ethoxy -CH₂- quartet (~4.1 ppm).

  • Expected Result: You should observe a strong NOE enhancement of the H-3 aromatic signal (the most upfield aromatic proton).

  • Negative Control: There should be no enhancement of the H-6 proton (most downfield).

  • Interpretation: This confirms the Ethoxy group is spatially adjacent to H-3, validating the 2-position substitution pattern.

Troubleshooting Common Issues

IssueCauseSolution
Missing COOH Peak Proton exchange with water in solvent.Use a fresh ampoule of DMSO-d6; ensure sample is dry.
-SCH3 vs Solvent Overlap with DMSO pentet (2.50 ppm).Run at different temp (e.g., 30°C vs 45°C) to shift water/exchange peaks, or use HSQC to resolve the carbon correlation (SMe carbon ~14 ppm vs DMSO ~39 ppm).
Broad Aromatic Peaks Restricted rotation of COOH or aggregation.Mild heating (40-50°C) usually sharpens the signals.

References

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Ed. Wiley.[1] (General principles of substituent additivity).

  • Reich, H. J. Solvent Effects on Chemical Shifts. University of Wisconsin-Madison. [Online] Available at: [Link] (Accessed Oct 2025).

  • SDBS Web . Spectral Database for Organic Compounds. AIST. (Reference for Benzoic Acid derivatives). [Online] Available at: [Link] (Accessed Oct 2025).

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010, 29(9), 2176–2179.

Sources

experimental protocols using 2-Ethoxy-4-(methylsulfanyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Experimental Characterization of 2-Ethoxy-4-(methylsulfanyl)benzoic Acid

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental characterization of the novel chemical entity, this compound. As the biological activity of this compound is not extensively documented in publicly available literature, this guide presents a logical, tiered workflow for systematically identifying its potential therapeutic applications, from initial physicochemical profiling to primary biological screening and target validation. We will use this compound, hereafter referred to as EMBA, as the model compound to illustrate these essential protocols.

Introduction: A Strategic Approach to Novel Compound Evaluation

The journey of a novel compound from synthesis to a potential therapeutic candidate is a systematic process of inquiry. For a molecule like EMBA, its structure—a benzoic acid scaffold with ethoxy and methylsulfanyl substitutions—suggests potential interactions with various biological targets. Benzoic acid derivatives are known to exhibit a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2]

Our approach is built on a foundation of scientific integrity, beginning with fundamental characterization and progressing to specific, hypothesis-driven biological assays. The workflow is designed to be self-validating, with each stage informing the next, ensuring a cost-effective and scientifically sound evaluation.

Section 1: Foundational Characterization & Hypothesis Generation

Before biological screening, it is critical to understand the fundamental physicochemical properties of EMBA and to form a data-driven hypothesis about its potential biological targets.

Workflow 1.1: Initial Compound Assessment

The first step involves preparing the compound for testing and predicting its likely targets through computational means. This workflow ensures that subsequent wet-lab experiments are designed with a high probability of success.

G cluster_0 Phase 1: Preparation & Prediction a Compound Acquisition & Purity Check (LC-MS, NMR) b Protocol 1.1: Physicochemical Profiling (Solubility, LogD) a->b c In Silico Target Prediction (Molecular Docking, Pharmacophore Screening) b->c d Hypothesis Generation: Identify Potential Targets (e.g., sEH, COX-2, Kinases) c->d G cluster_1 Phase 2: Hit-to-Lead a Primary Hit Identified (e.g., EMBA inhibits sEH with IC50 < 10 µM) b IC50 Confirmation & Orthogonal Assay (e.g., LC-MS based substrate conversion assay) a->b Validate c Cellular Target Engagement Assay (Measure EET/DHET ratio in cells) b->c Confirm in Cells d Broad Panel Screening (e.g., Kinase panel, CEREP safety panel) c->d Assess Specificity e Validated Lead Series Initiated d->e Prioritize

Caption: Workflow for validating a primary screening hit and assessing its target specificity.

Data Presentation: A Hypothetical Profile for EMBA

Clear data summarization is key to decision-making. Below is a hypothetical data summary table for EMBA following the execution of the described protocols.

ParameterAssayResultInterpretation
Kinetic Solubility Nephelometry75 µM in PBS + 1% DMSOSufficiently soluble for most in vitro assays.
Cytotoxicity (IC50) MTT Assay (HeLa cells)> 100 µMNot broadly cytotoxic; observed activity is likely target-specific.
sEH Inhibition (IC50) Fluorometric Assay1.2 µMPotent inhibitor of the hypothesized target enzyme.
LogD (pH 7.4) Shake-flask method2.5Good balance of solubility and membrane permeability is predicted.

Conclusion and Future Directions

This guide outlines a robust, multi-step protocol for the systematic evaluation of this compound (EMBA), a novel compound with uncharacterized biological activity. By progressing from fundamental physicochemical analysis to broad cytotoxicity screening and finally to a specific, hypothesis-driven enzymatic assay, researchers can efficiently and accurately build a comprehensive profile of the compound.

The identification of a potent activity, such as the hypothetical inhibition of soluble epoxide hydrolase, would position EMBA as a valuable hit compound. Subsequent steps would involve confirming this activity in cellular and animal models of disease, exploring the structure-activity relationship through medicinal chemistry, and further profiling for safety and drug-like properties. This structured approach maximizes the potential for discovering new therapeutic agents while adhering to the highest standards of scientific rigor.

References

  • Yang, H., Qi, M., He, Q., Hwang, S. H., Yang, J., McCoy, M., Morisseau, C., Zhao, S., & Hammock, B. D. (n.d.). Quantification of soluble epoxide hydrolase inhibitors in experimental and clinical samples using the nanobody-based ELISA. eScholarship. Available at: [Link]

  • Assay Genie. (n.d.). Soluble Epoxide Hydrolase Inhibitor Screening Kit (Fluorometric) (BN00717). Retrieved from [Link]

  • Kim, I. H., Morisseau, C., Watanabe, T., & Hammock, B. D. (2004). Development of a high-throughput screen for soluble epoxide hydrolase inhibition. Analytical Biochemistry, 327(2), 239-246. Available at: [Link]

  • Bertin Bioreagent. (n.d.). Soluble Epoxide Hydrolase Inhibitor Screening Assay Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid — An Intermediate Product in the Preparation of the Cardiotonic Drugs Sulmazole and Isomazole. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethoxy-5-(4-methyl-1-piperazinylsulfonyl)benzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
  • Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Ethoxy-4-(methylsulfanyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Ethoxy-4-(methylsulfanyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with or developing synthetic routes to this important intermediate. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you improve your reaction yields and final product purity.

Section 1: Synthetic Strategy & Core Challenges

The synthesis of this compound can be approached from several angles, but most routes converge on a few key transformations. A common and logical pathway begins with a readily available substituted benzonitrile, which undergoes nucleophilic aromatic substitution to install the methylsulfanyl group, followed by hydrolysis to yield the final carboxylic acid.

This guide will focus on the challenges inherent in this specific route, as it represents a robust and scalable approach. The primary difficulties users encounter include incomplete nitrile hydrolysis, side-product formation from the oxidation of the thioether, and purification issues.

Common Synthetic Workflow

Below is a generalized workflow for the synthesis starting from 2-ethoxy-4-chlorobenzonitrile.

G A 2-Ethoxy-4-chlorobenzonitrile C Nucleophilic Aromatic Substitution A->C B Sodium Thiomethoxide (NaSMe) B->C D 2-Ethoxy-4-(methylsulfanyl)benzonitrile C->D Yield Issue: Incomplete Reaction E Acid or Base Hydrolysis D->E Yield Issue: Stalls at Amide Intermediate F This compound E->F Purity Issue: Oxidation to Sulfoxide G Purification (Recrystallization / Chromatography) F->G H Final Pure Product G->H

Caption: A common synthetic route and its potential chokepoints.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing both the underlying cause and a validated solution.

Q1: My nitrile hydrolysis reaction is slow, incomplete, or stalls at the amide intermediate. How can I drive it to completion?

A1: This is the most common bottleneck in this synthesis. The electron-donating nature of the ethoxy and methylsulfanyl groups deactivates the nitrile group towards hydrolysis, making the reaction sluggish. Furthermore, the amide intermediate is often more stable and can be difficult to hydrolyze completely.

Root Causes & Solutions:

  • Insufficiently Forcing Conditions: Standard hydrolysis conditions may not be sufficient. Both acidic and basic hydrolysis require high temperatures and prolonged reaction times.

  • Choice of Catalyst (Acid vs. Base): The choice between acid and base catalysis can be critical.

    • Base Hydrolysis: Generally preferred as it avoids potential side reactions with the acid-sensitive groups. However, it can be slow. Using a higher boiling point solvent like ethylene glycol with NaOH or KOH can allow for higher reaction temperatures (>100°C), significantly accelerating the reaction.[1][2][3]

    • Acid Hydrolysis: Concentrated sulfuric acid is effective but can lead to charring or sulfonation if not carefully controlled. A mixture of glacial acetic acid and concentrated HCl or H₂SO₄ is a common alternative.[4] The key is to maintain a high acid concentration and temperature.

Troubleshooting Table: Nitrile Hydrolysis Conditions

ParameterStandard ConditionsRecommended OptimizationRationale
Catalyst 10% aq. NaOH in Ethanol20-40% aq. NaOH in Ethylene GlycolAllows for higher reaction temperatures (120-150°C) to overcome the high activation energy.
Temperature Reflux (~80°C)120-150°C (with appropriate solvent)Significantly increases reaction rate. Monitor for potential decomposition.
Reaction Time 12-24 hours24-72 hoursThe reaction is inherently slow; ensure sufficient time is allowed.
Monitoring TLC (product spot appearance)TLC (disappearance of starting material and amide intermediate)The amide intermediate can be mistaken for the starting material if they have similar Rf values. Use a co-spot of the starting nitrile.
Validated Protocol: Forcing Basic Hydrolysis
  • To a solution of 2-Ethoxy-4-(methylsulfanyl)benzonitrile (1 eq.) in ethylene glycol (5-10 volumes), add a 40% aqueous solution of NaOH (5-10 eq.).

  • Heat the mixture to 130-140°C with vigorous stirring under a reflux condenser.

  • Monitor the reaction by TLC every 12 hours until all starting material and the intermediate amide have been consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-water (10 volumes).

  • Wash the aqueous solution with a non-polar solvent like dichloromethane or ether to remove any unreacted starting material.

  • Acidify the aqueous layer slowly with concentrated HCl until the pH is ~2. The product will precipitate.

  • Filter the solid, wash with cold water, and dry under vacuum.[1][2]

Q2: My final product is off-white or yellow and contains an impurity I suspect is the sulfoxide. How can I prevent its formation?

A2: The methylsulfanyl (thioether) group is highly susceptible to oxidation, forming the corresponding methylsulfinyl (sulfoxide) and, under more aggressive conditions, the methylsulfonyl (sulfone) species. This oxidation can occur at various stages of the synthesis and workup.

Root Causes & Solutions:

  • Air Oxidation: Prolonged heating in the presence of atmospheric oxygen, especially under basic conditions, can cause oxidation.

  • Oxidizing Reagents: Ensure no inadvertent oxidizing agents are present. This includes peroxides in ether solvents or trace metal impurities that can catalyze air oxidation.

  • Workup Conditions: Acidification with nitric acid or other oxidizing acids will lead to this side product. Always use non-oxidizing acids like HCl or H₂SO₄ for the final precipitation.

Preventative Measures Workflow

G cluster_reaction During Reaction cluster_workup During Workup & Purification A Maintain Inert Atmosphere (Nitrogen or Argon) B Use Degassed Solvents A->B C Use Non-Oxidizing Acid (e.g., HCl) for Precipitation D Avoid Excessive Heat During Solvent Removal C->D E Store Final Product Under Inert Gas D->E

Sources

Technical Support Center: Purification of 2-Ethoxy-4-(methylsulfanyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

You are likely working with 2-Ethoxy-4-(methylsulfanyl)benzoic acid (CAS: related to Sotagliflozin intermediates or Sulmazole analogs). This molecule presents a classic "Janus" face in organic purification: it possesses a robust benzoic acid moiety amenable to standard acid-base workups, but it carries a fragile thioether (sulfide) group at the 4-position.

The presence of the sulfur atom introduces a critical vulnerability: Oxidation . The most common failure mode we see in user reports is not a failure of synthesis, but a degradation during purification where the thioether oxidizes to the sulfoxide (


) or sulfone (

), leading to "unexplainable" melting point depressions or polarity shifts.

This guide moves beyond standard protocols to address the specific physicochemical behaviors of this ethoxy-thioether scaffold.

Module 1: The Oxidation Trap (Sulfur Management)

The Issue: Users often report that their white solid turns yellow/off-white upon drying or recrystallization, or that HPLC shows a new peak (RRT ~0.8-0.9) that increases over time.[1]

The Science: The electron-rich sulfur atom in the 4-position is highly susceptible to oxidation by atmospheric oxygen, especially in solution, or by peroxides present in solvents (ethers, THF, dioxane). The 2-ethoxy group adds electron density to the ring, slightly activating the system, but the sulfur is the primary oxidation sink.

Troubleshooting Q&A

Q: My product purity dropped after recrystallization from THF/Hexane. Why? A: THF often contains stabilizers (BHT) but can still form peroxides upon storage. Even trace peroxides will oxidize your thioether to a sulfoxide.

  • Corrective Action: Switch to peroxide-free solvents .[2] Ethanol, Methanol, or Toluene are safer alternatives for this molecule. If you must use ethers, test them for peroxides first.

Q: How do I remove the sulfoxide impurity if it’s already there? A: Sulfoxides are much more polar than the parent thioether.

  • Low Level (<5%): Recrystallization from Toluene/Heptane . The polar sulfoxide is less soluble in non-polar toluene/heptane mixtures and will often oil out or remain in the mother liquor while the product crystallizes.

  • High Level (>5%): You may need a chemical reduction. We recommend a mild reduction using NaI/Oxalyl Chloride or Zn/AcOH if the acid moiety tolerates it, though re-synthesis is often more efficient than rescuing a heavily oxidized batch.

Module 2: Crystallization & "Oiling Out"

The Issue: The 2-ethoxy chain adds lipophilicity and rotational freedom, which often prevents the formation of a rigid crystal lattice, leading to the product "oiling out" (separating as a liquid phase) rather than crystallizing.

The Protocol: Dual-Solvent Recrystallization

We recommend a displacement crystallization method rather than a cooling crystallization to control supersaturation.

ParameterRecommendationRationale
Primary Solvent Ethanol (Abs.) or Isopropanol Dissolves the acid well; protic nature stabilizes the carboxyl group.
Anti-Solvent Water (acidified to pH 3)Forces precipitation. Acidification prevents ionization of the benzoic acid.
Temperature 50°C (Not Reflux)High heat promotes decarboxylation or oxidation. 50°C is sufficient.

Step-by-Step Procedure:

  • Dissolve crude solid in minimum hot Ethanol (50°C).

  • Clarification: If the solution is dark, treat with activated carbon (5 wt%) for 10 mins, then filter hot through Celite.

  • Seeding: Cool to 35°C. Add a seed crystal. Crucial: If you lack seeds, scratch the glass wall.

  • Addition: Slowly add Water (acidified with 1% HCl) dropwise.

  • Observation: Watch for persistent cloudiness. If oil droplets form, STOP . Reheat slightly to dissolve the oil, add more ethanol, and cool more slowly.

  • Harvest: Cool to 0-5°C for 2 hours. Filter and wash with cold Water/EtOH (9:1).

Module 3: Acid-Base Extraction Nuances

The Issue: Standard workups result in emulsions or incomplete recovery.

The Science: The 2-ethoxy group provides steric bulk near the carboxylic acid. While the pKa is likely ~4.0-4.5, the lipophilicity of the molecule means the sodium salt may act as a surfactant (soap), causing emulsions.

Optimized Workup Workflow:

WorkupFlow Figure 1: Optimized Acid-Base Workup to prevent Emulsions Start Crude Reaction Mixture Base 1. Dissolve in 1M NaOH (pH > 10) 2. Wash with MTBE Start->Base Wash Organic Wash (MTBE) (Removes non-acidic impurities) Base->Wash Organic Phase Aqueous Aqueous Layer (Contains Product Salt) Base->Aqueous Aqueous Phase Acidify Slow Acidification with 2M HCl Target pH 2-3 Aqueous->Acidify Oil Oiling Out? Acidify->Oil Precipitate Solid Precipitates Filter Filter & Wash (Water) Precipitate->Filter Oil->Precipitate No Seed Add Seed / Cool Slowly Oil->Seed Yes Seed->Precipitate

Key Technical Insight: Do not use DCM (Dichloromethane) for the extraction if possible. The density of DCM is close to the density of the aqueous salt solution of this specific molecule, which exacerbates emulsion formation. Use Ethyl Acetate or MTBE for the organic wash steps.

Module 4: Chromatographic Triage

If crystallization fails (purity < 95%), flash chromatography is the last resort.

  • Stationary Phase: Silica Gel (acid-washed preferred, or standard).

  • Mobile Phase: Hexane : Ethyl Acetate + 1% Acetic Acid .

    • Why Acetic Acid? Without it, the benzoic acid will "streak" or "tail" across the column due to interaction with silanols. The acetic acid suppresses ionization.

  • Detection: UV 254 nm (The aromatic ring is UV active).

  • Warning: Do not use Methanol in the mobile phase if avoiding methyl ester formation (though rare on silica, it can happen with acidic silica and long residence times).

Summary of Critical Parameters

PropertyValue / Note
pKa ~4.2 (Estimated) - Precipitate at pH < 3.
Melting Point Expect range 145–155°C (based on analogs).[1] Sharp mp = Pure.
Solubility Soluble in: EtOH, EtOAc, THF, NaOH (aq). Insoluble in: Water, Hexane.
Stability Air Sensitive (Sulfur). Store under Nitrogen/Argon.

References

  • Synthesis and Purification of Alkoxy-benzoic Acids

    • Source: Google Patents (CN103304453A). "Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid.
    • Link:

  • Oxidation of Thioethers

    • Source: University of Rochester. "Workup: mCPBA Oxidation and removal of benzoic acid byproducts." (Discusses polarity differences between sulfides/sulfoxides).
    • Link:

  • Recrystallization Strategies

    • Source: MIT OpenCourseWare.[3] "Two-Solvent Recrystallization Guide." (Foundational protocol for oiling-out issues).

    • Link:

  • Stability of Methylthio-benzoic Acids

    • Source: BenchChem.[2] "Stability and degradation of 4-Amino-2-(methylthio)benzoic acid." (Highlights oxidative sensitivity of the S-Me group).

    • Link:

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Ethoxy-4-(methylsulfanyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 2-Ethoxy-4-(methylsulfanyl)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this molecule or structurally related compounds. My goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your experiments effectively. This document is structured in a question-and-answer format to directly address common challenges and inquiries.

Frequently Asked Questions (FAQs)
Q1: What are the most viable synthetic routes for preparing this compound?

From a retrosynthetic perspective, there are two primary, logical pathways to construct this molecule. The choice between them often depends on the availability and cost of starting materials.

  • Route A: Hydrolysis of a Benzonitrile Intermediate. This is often the most reliable and common method for creating aromatic carboxylic acids. The synthesis proceeds by first preparing 2-ethoxy-4-(methylsulfanyl)benzonitrile and then hydrolyzing the nitrile group to a carboxylic acid. The hydrolysis can be performed under acidic or basic conditions.[1]

  • Route B: Carboxylation of an Arylmetal Intermediate. This route involves creating an organometallic species from a precursor like 1-bromo-2-ethoxy-4-(methylsulfanyl)benzene. This intermediate (e.g., an organolithium or Grignard reagent) is then quenched with carbon dioxide (CO₂) to form the carboxylate, which is subsequently protonated. While direct, this route is highly sensitive to moisture and functional group compatibility.[2][3]

This guide will primarily focus on troubleshooting and optimizing Route A , due to its robustness and wider applicability in typical laboratory settings.

Q2: What are the expected physical and spectral properties for this compound?

While specific experimental data for this exact compound is not widely published, we can predict its properties based on structurally similar molecules.

PropertyExpected Value/ObservationRationale & Notes
Physical Form White to off-white crystalline solid.Benzoic acid derivatives are typically solids at room temperature.[4]
Molecular Formula C₁₀H₁₂O₃S-
Molecular Weight 212.27 g/mol -
Solubility Sparingly soluble in water; soluble in methanol, ethanol, DMSO, DMF, and chlorinated solvents.[5][6]The carboxylic acid group provides some polarity, but the substituted benzene ring makes it more soluble in organic solvents.
¹H NMR See detailed breakdown in the Troubleshooting section.Expect characteristic shifts for the ethoxy group, methylthio group, and three aromatic protons.
¹³C NMR See detailed breakdown in the Troubleshooting section.Expect signals for all 10 unique carbons, including the carbonyl carbon (~165-170 ppm).
Storage Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[4]The methylsulfanyl group can be susceptible to slow air oxidation over long periods.
Q3: How can I reliably assess the purity of my final product?

A multi-technique approach is always recommended for purity assessment:

  • Thin-Layer Chromatography (TLC): An excellent first-pass technique. Use a solvent system like Hexane:Ethyl Acetate (e.g., 7:3 or 1:1) with a few drops of acetic acid to ensure the carboxylic acid remains protonated and runs as a single spot. Visualize under UV light (254 nm).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the gold standard for identifying the product and detecting proton-containing impurities. Integration of the aromatic, ethoxy, and methylsulfanyl protons should match the expected ratios.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides an accurate assessment of purity (as % area under the curve) and confirms the molecular weight of the main component and any impurities.

  • Melting Point: A sharp melting point range is indicative of high purity. A broad or depressed melting point suggests the presence of impurities.

Troubleshooting Guide: Synthesis & Purification

This section addresses specific problems you may encounter during the synthesis, focusing on the hydrolysis of 2-ethoxy-4-(methylsulfanyl)benzonitrile.

Workflow Diagram: Synthesis via Nitrile Hydrolysis

G cluster_0 Part 1: Nitrile Synthesis cluster_1 Part 2: Hydrolysis cluster_2 Part 3: Workup & Purification A 2-Ethoxy-4-(methylsulfanyl)aniline B Diazotization (NaNO₂, aq. HCl, 0-5 °C) A->B C Sandmeyer Reaction (CuCN, KCN) B->C D 2-Ethoxy-4-(methylsulfanyl)benzonitrile C->D E Hydrolysis (e.g., aq. H₂SO₄ or aq. NaOH, reflux) D->E F Crude Product Mixture E->F G Acid/Base Workup (Precipitation) F->G H Filtration & Washing G->H I Recrystallization H->I J Final Product: This compound I->J

Caption: General workflow for synthesizing the target compound.

Q4: My nitrile hydrolysis reaction is stalling or incomplete, leaving significant starting material. How can I drive it to completion?

This is a common issue. The hydrolysis of nitriles to carboxylic acids is a two-step process (nitrile → amide → carboxylate), and sometimes the reaction stalls at the intermediate amide stage.[1]

Causality:

  • Insufficient Hydrolysis Time/Temperature: The conversion of the amide to the carboxylic acid is often the slower step and requires forcing conditions (high temperature and prolonged heating).

  • Inadequate Reagent Concentration: In acid-catalyzed hydrolysis, the concentration of hydronium ions is critical. In base-catalyzed hydrolysis, the concentration of hydroxide ions dictates the rate.

Solutions & Optimization:

ParameterAcid-Catalyzed Hydrolysis (e.g., H₂SO₄)Base-Catalyzed Hydrolysis (e.g., NaOH)
Reagent Use a more concentrated acid solution, such as 50-75% aqueous H₂SO₄.[7][8]Use a higher concentration of NaOH, such as 6-10 M aqueous solution.
Temperature Ensure a vigorous reflux is maintained. The reaction temperature should be >100 °C.Ensure a vigorous reflux is maintained.
Reaction Time Extend the reflux time significantly. Monitor by TLC every 4-6 hours. Reactions can sometimes require 12-24 hours.Extend reflux time to 8-16 hours. Monitor progress by TLC.
Co-Solvent Adding a phase-transfer catalyst or a co-solvent like 1,4-dioxane can sometimes help if solubility is an issue, but is often unnecessary with strong acid.A co-solvent like ethanol can improve the solubility of the starting nitrile.[9]

Protocol: Optimized Acid Hydrolysis

  • To 2-ethoxy-4-(methylsulfanyl)benzonitrile (1.0 eq) in a round-bottom flask, add a 60% (v/v) aqueous solution of sulfuric acid. Use enough acid to ensure the mixture is stirrable.

  • Equip the flask with a reflux condenser and heat the mixture to a steady reflux (approx. 110-120 °C).

  • Maintain reflux for 12-18 hours. Monitor the reaction's progress by taking small aliquots, quenching them in water, extracting with ethyl acetate, and analyzing by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature and then pour it carefully over crushed ice.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral pH.[10]

  • Dry the crude product before recrystallization.

Q5: My ¹H NMR shows unexpected peaks, suggesting an impurity. What is the most likely side product?

The most probable impurity arises from the oxidation of the methylsulfanyl (-SCH₃) group. This thioether is susceptible to oxidation, especially under harsh (hot, acidic) conditions, which can occur during hydrolysis or if oxidizing agents are inadvertently present.

Troubleshooting Logic: Side Product Identification

G A Starting Material (-SCH₃) B Desired Product (-SCH₃) A->B Hydrolysis (Desired Path) C Side Product 1 Sulfoxide (-SOCH₃) A->C Mild Oxidation B->C Mild Oxidation D Side Product 2 Sulfone (-SO₂CH₃) C->D Strong Oxidation

Caption: Oxidation pathway of the methylsulfanyl group.

Spectral Evidence:

  • Sulfoxide Impurity: The methyl group protons of a methylsulfoxide (-SOCH₃) are deshielded compared to the sulfide. Expect a singlet around δ 2.7-2.9 ppm (compared to ~δ 2.5 ppm for -SCH₃).

  • Sulfone Impurity: The methyl group protons of a methylsulfone (-SO₂CH₃) are even more deshielded. Expect a singlet around δ 3.0-3.3 ppm .[11][12]

Prevention & Removal:

  • Prevention: During the hydrolysis step, ensure the reaction is maintained under an inert atmosphere (e.g., Nitrogen or Argon) to minimize air oxidation. Use de-gassed solvents and reagents if possible.

  • Removal:

    • Recrystallization: The sulfoxide and sulfone are significantly more polar than the desired product. A careful recrystallization from a solvent system like ethanol/water or toluene can often separate these impurities. The desired, less polar product should crystallize first upon cooling, leaving the more polar impurities in the mother liquor.

    • Column Chromatography: If recrystallization fails, flash chromatography on silica gel is very effective. Use a gradient elution, starting with a nonpolar system (e.g., 9:1 Hexane:EtOAc) and gradually increasing the polarity to elute the more polar impurities.

Q6: I am attempting purification by recrystallization, but my product is "oiling out" instead of forming crystals. What should I do?

"Oiling out" occurs when the solute's melting point is lower than the temperature of the solution from which it is crystallizing, or when it is supersaturated in a poor solvent.

Causality & Solutions:

  • Solution is too concentrated: The solute comes out of solution too rapidly.

    • Fix: Add a small amount of hot solvent to the oiled-out mixture to redissolve it completely. Then, allow it to cool much more slowly. Insulating the flask can promote slow cooling and better crystal formation.

  • Incorrect Solvent Polarity: The chosen solvent may be too poor for the compound.

    • Fix: Use a two-solvent system. Dissolve the crude product in a minimum amount of a "good" hot solvent (e.g., ethanol, ethyl acetate). Then, add a "poor" hot solvent (e.g., water, hexanes) dropwise until the solution becomes slightly cloudy (the cloud point). Add a drop or two of the "good" solvent to make it clear again, and then allow it to cool slowly.

Recommended Solvent Systems for Screening:

Solvent SystemRationale
Ethanol / Water Good solvent (ethanol) and poor solvent (water). Excellent for moderately polar compounds.
Toluene A single solvent option. The aromatic nature can help dissolve the compound when hot, with reduced solubility upon cooling.
Ethyl Acetate / Hexanes A common system for compounds of intermediate polarity.
Isopropanol Often provides a good balance of solubility properties for crystallization.[13]
References
  • Stadlbauer, W., & Hojas, G. (2019). Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid — An Intermediate Product in the Preparation of the Cardiotonic Drugs Sulmazole and Isomazole. Russian Journal of Organic Chemistry, 55(8), 1093-1098. [Link]

  • Loba Chemie. (2017). 2-METHOXY-4-AMINO-5-ETHYLSULPHONYL BENZOIC ACID MSDS. [Link]

  • Wang, J. (2013). Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps. CN103304453A.
  • PubChem. (n.d.). 2-Ethoxy-5-(4-methyl-1-piperazinylsulfonyl)benzoic acid. National Center for Biotechnology Information. [Link]

  • Jones, T. C., & Tomkinson, N. C. O. (2003). N-METHYL-O-BENZOYLHYDROXYLAMINE HYDROCHLORIDE. Organic Syntheses, 81, 101. [Link]

  • Zhang, H., et al. (2012). Supplementary data for: A search for BACE inhibitors reveals new biosynthetically related pyrrolidones, furanones and pyrroles from a southern Australian marine sponge, Ianthella sp. The Royal Society of Chemistry. [Link]

  • Li, D. (2012). Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid. CN102408598A.
  • Zhang, L., et al. (2015). Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid. International Core Journal of Engineering, 1(1), 125-129. [Link]

  • Elsayed, M. S. A., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. ACS Omega, 2(12), 9170-9180. [Link]

  • Hyland, C. J., & O'Connor, C. (1973). The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2, (15), 223-226. [Link]

  • Hyland, C., & O'Connor, C. (1973). The acid-catalysed hydrolysis of benzonitrile. Semantic Scholar. [Link]

  • Wang, J. (2012). Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid. CN102827104A.
  • Khan, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. [Link]

  • Al-Alkam, M. (2007). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions. Zeitschrift für Naturforschung A, 62(8-9), 463-469. [Link]

  • LibreTexts. (2023). The Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]

  • Zhang, Y., et al. (2022). Carboxylate-Assisted Carboxylation of Thiophene with CO₂ in the Solvent-Free Carbonate Medium. International Journal of Molecular Sciences, 23(7), 3508. [Link]

  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. [Link]

  • ResearchGate. (n.d.). Proposed C–H carboxylation mechanisms. [Link]

  • Acree, W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Binary Organic Solvent Mixtures. Journal of Physical and Chemical Reference Data, 42(3), 033102. [Link]

Sources

Technical Support Center: 2-Ethoxy-4-(methylsulfanyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 134-11-2 | Molecular Formula: C₁₀H₁₂O₃S | MW: 212.27 g/mol Support Tier: Senior Application Scientist Level

Introduction: The "Silent" Degradation Risks

Welcome to the technical support hub for 2-Ethoxy-4-(methylsulfanyl)benzoic acid . While this molecule is a valuable building block for pharmaceutical intermediates (often used in fragment-based drug discovery for its distinct electronic properties), it presents a unique "Trojan Horse" of stability issues.

Users often treat it as a standard benzoic acid derivative, ignoring the thioether (methylsulfanyl) moiety at the 4-position. This oversight leads to the three most common support tickets we receive:

  • Purity drift during storage (Oxidation).

  • Inconsistent stoichiometry (Physical state anomalies).

  • "Ghost peaks" in HPLC (Analytical artifacts).

This guide synthesizes field data with organic chemistry principles to resolve these issues.

Module 1: The Sulfur Oxidation Trap (Critical)

The methylsulfanyl group (-SMe) is an electron-rich sulfide. In the presence of atmospheric oxygen, light, or trace peroxides in solvents, it undergoes S-oxidation . This is the primary failure mode for this reagent.

The Degradation Pathway

The sulfide oxidizes first to a Sulfoxide (chiral, often diastereomeric mixtures if other centers exist) and eventually to a Sulfone .

OxidationPathway Sulfide Target Molecule (Sulfide) -S-CH3 Sulfoxide Impurity A (Sulfoxide) -S(=O)-CH3 (More Polar) Sulfide->Sulfoxide Slow Oxidation (+16 Da) ROS Trigger: Air / Light / Peroxides ROS->Sulfide Sulfone Impurity B (Sulfone) -S(=O)2-CH3 (Highly Polar) Sulfoxide->Sulfone Rapid Oxidation (+32 Da)

Figure 1: Stepwise oxidation of the thioether moiety. Note the mass shifts (+16 Da and +32 Da) visible in LC-MS.

Troubleshooting Protocol: Preventing Oxidation

Issue: Purity drops from 98% to 92% after 2 weeks of bench storage. Root Cause: Auto-oxidation of the sulfur atom.

Corrective Action:

  • Solvent Selection: NEVER dissolve this compound in ethers (THF, Diethyl ether, Dioxane) that have not been tested for peroxides. Peroxides rapidly oxidize the sulfide to sulfoxide.

  • Storage Atmosphere: Purge headspace with Argon (preferred over Nitrogen due to density) after every use.

  • Antioxidant Spiking (For Solutions): If keeping the compound in solution for >24 hours, add 0.1% w/v EDTA (to chelate metal ions that catalyze oxidation) or trace Ascorbic Acid , provided it does not interfere with your downstream chemistry.

Module 2: Physical State & Handling Anomalies

Data Point: The melting point of this compound is approximately 19–20°C [1].

The Problem: In a standard air-conditioned lab (20–22°C), this material exists at the thermodynamic "triple point" boundary. It may appear as a:

  • Slushy solid.

  • Viscous oil.

  • Solid with liquid inclusions.

Impact on Experiments: If the bottle is partially melted, impurities (which depress melting point) concentrate in the liquid phase. Pipetting the liquid layer or scooping the solid layer results in incorrect stoichiometry.

Handling Protocol: The "Melt & Mix" Technique
  • Diagnosis: Visually inspect the bottle. If it looks "sweaty" or biphasic, do not weigh directly.

  • Homogenization: Warm the sealed bottle to 30°C (water bath) until fully liquefied.

  • Mixing: Vortex vigorously to homogenize.

  • Aliquot: Weigh the liquid while warm, OR rapid-cool (flash freeze) to resolidify the entire mass before weighing.

Module 3: Analytical Troubleshooting (HPLC/LC-MS)

Researchers often report "splitting peaks" or retention time drifts.

Common HPLC Issues Table
SymptomProbable CauseTechnical ExplanationSolution
Peak Splitting pH MismatchpKa is ~4.21 [2]. Running near pH 4.0 causes rapid equilibrium between ionized (COO⁻) and neutral (COOH) forms.Buffer mobile phase to pH 2.5 (fully protonated) or pH 7.0 (fully ionized).
Early Eluting Shoulder S-OxidationThe Sulfoxide derivative is much more polar than the parent sulfide.Check LC-MS for M+16 peak. Prepare fresh sample in degassed solvent.
Baseline Noise Fe/Cu ContaminationTrace metals in the HPLC system can complex with the thioether, causing peak broadening.Add 0.1% EDTA to the aqueous mobile phase or pass system with passivation solution.
Diagnostic Workflow

HPLC_Troubleshooting Start HPLC Peak Issue CheckMS Check Mass Spec Start->CheckMS MassShift Mass = M+16 or M+32? CheckMS->MassShift Oxidation Diagnosis: Sample Oxidized (Sulfoxide formed) MassShift->Oxidation Yes CheckpH Check Mobile Phase pH MassShift->CheckpH No NearPKa Is pH 3.5 - 5.0? CheckpH->NearPKa Ionization Diagnosis: pH/pKa Conflict (Partial Ionization) NearPKa->Ionization Yes ColumnFail Diagnosis: Column Void/Frit NearPKa->ColumnFail No

Figure 2: Decision tree for diagnosing chromatographic anomalies.

Frequently Asked Questions (FAQs)

Q1: Can I store this compound in DMSO? A: Use with caution. DMSO is an oxidant under certain conditions (Swern-like mechanisms). While stable at room temperature for short periods, long-term storage in DMSO can lead to sulfur exchange or oxidation. Preferred solvent for stock solutions: Anhydrous Ethanol or Methanol (stored at -20°C).

Q2: The color changed from off-white to yellow. Is it still good? A: Yellowing typically indicates photo-oxidation of the aromatic ring or formation of the sulfoxide.

  • Action: Run a quick NMR. If the S-Me peak (typically ~2.5 ppm) has split or shifted downfield (~2.7-2.9 ppm), the material is compromised. Recrystallization is difficult due to the low melting point; re-purchase is recommended.

Q3: I am doing a coupling reaction (Amide bond formation). Yields are low. A: Check your coupling reagent. If using HATU/HBTU , the uronium moiety can occasionally react with the nucleophilic sulfur.

  • Recommendation: Switch to T3P (Propylphosphonic anhydride) or EDC/HOAt . These are less likely to interact with the thioether.

Q4: Why does the Safety Data Sheet (SDS) mention "Serious Eye Damage"? A: Like many benzoic acid derivatives, the free acid is a skin and mucous membrane irritant. However, the 4-methylsulfanyl group adds a risk of sensitization. Always handle in a fume hood to avoid inhaling dust/vapors, which can metabolize to odorous sulfur compounds [3].

References

  • ChemicalBook . (2024).[1] 2-Ethoxybenzoic acid Properties and Derivatives. Link (Data extrapolated to 4-SMe derivative based on melting point depression trends).

  • PubChem . (2025).[2] 2-Ethoxybenzoic acid | C9H10O3.[3][2][4] National Library of Medicine. Link

  • TCI Chemicals . (2025).[5] Safety Data Sheet: 4-Methylsulfonyl-2-nitrobenzoic Acid (Structural Analog for Toxicity). Link

  • National Institutes of Health (NIH) . (2025). Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities. PubMed Central. Link (Mechanistic basis for thioether oxidation rates).

Sources

Technical Support Center: Refining the Purification of 2-Ethoxy-4-(methylsulfanyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals actively working with 2-Ethoxy-4-(methylsulfanyl)benzoic acid. The purity of this intermediate is critical for downstream applications, and achieving it requires a nuanced understanding of its chemical properties and potential contaminants. This document provides a practical, in-depth resource structured as a series of frequently asked questions and troubleshooting scenarios to address challenges encountered during its purification.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the purification strategy for this compound, providing the foundational knowledge needed for successful refinement.

Q1: What are the most probable impurities in a crude sample of this compound?

A1: Impurities are typically introduced from the synthesis process. While the exact profile depends on the synthetic route, common contaminants for this class of molecule can include:

  • Unreacted Starting Materials: Depending on the synthesis, this could include precursors like substituted toluenes or phenols.[1]

  • Reagents and Catalysts: Acids, bases, or metal catalysts used in preceding steps may persist in the crude product.[2][3]

  • Side-Reaction Byproducts: Incomplete reactions or side reactions can generate structurally similar molecules. A common byproduct in the synthesis of benzoic acid derivatives is the corresponding ester if an alcohol was used as a solvent or reagent.[4] Aromatic aldehydic and ketonic compounds are also common impurities in aromatic carboxylic acids.[4]

  • Oxidation Products: The methylsulfanyl (-SCH₃) group is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) analogs. These can be challenging to separate due to their similar polarity.

Q2: How do I select the optimal solvent for recrystallization?

A2: The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures.[5] This differential solubility is the cornerstone of purification by recrystallization.[6][7]

The selection process is empirical. A recommended starting point is to test a range of solvents with varying polarities.

Table 1: Solvent Screening for Recrystallization

SolventPolarity IndexObservation at Room Temp.Observation at Boiling PointRecommendation
Water10.2InsolubleSparingly SolublePotential for mixed-solvent system.
Ethanol4.3Sparingly SolubleVery SolubleGood candidate for single-solvent recrystallization.
Acetone5.1SolubleVery SolubleLikely too soluble; may result in poor recovery.
Ethyl Acetate4.4Sparingly SolubleVery SolubleGood candidate.
Toluene2.4InsolubleSolubleGood candidate for non-polar impurities.
Hexane0.1InsolubleInsolubleNot suitable as a primary solvent; can be used as an anti-solvent.

Experimental Protocol: Solvent Screening

  • Place ~20-30 mg of your crude material into separate test tubes.

  • Add a potential solvent dropwise at room temperature, vortexing after each addition. If the compound dissolves readily, the solvent is unsuitable for single-solvent recrystallization.

  • If the compound is insoluble or sparingly soluble, gently heat the mixture to the solvent's boiling point.

  • If the compound dissolves completely at the boiling point, it is a promising candidate.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to observe crystal formation.[8]

Q3: What is the function of activated charcoal and when should it be used?

A3: Activated charcoal (carbon) is used to remove colored, high-molecular-weight, or polymeric impurities from a solution.[5] Its high surface area and porous structure allow it to adsorb these contaminants effectively. It should be used if your crude product dissolves to form a colored solution (e.g., yellow, brown).

Causality: The purification relies on the impurities having a stronger affinity for the charcoal surface than your target compound. It is crucial to use the minimum amount necessary, as excessive charcoal can adsorb the desired product, leading to a significant reduction in yield.

Q4: How can I definitively assess the purity of my final product?

A4: A combination of methods provides the most reliable assessment of purity:

  • Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point range (typically < 2°C). Impurities tend to depress the melting point and broaden the range.[7][9] Comparing the experimental melting point of the crude and recrystallized product is a quick indicator of successful purification.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reversed-phase HPLC method with UV detection is highly effective for aromatic acids.[10] A pure sample should yield a single major peak. Purity can be expressed as a percentage based on the area of the main peak relative to the total area of all peaks.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of your compound and detect the presence of any proton- or carbon-containing impurities.

Section 2: Troubleshooting Guide

This section is formatted to quickly diagnose and solve specific problems encountered during the purification workflow.

Q5: My compound is "oiling out" instead of forming crystals. What should I do?

A5: "Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid.[11] This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated to a very high degree. Impurities can also lower the melting point of the eutectic mixture, contributing to this issue.

Solutions:

  • Re-heat and Add More Solvent: Return the flask to the heat source until the oil redissolves completely. Add a small amount of additional hot solvent (10-15% more volume) to reduce the saturation level.[11] Allow it to cool more slowly.

  • Lower the Cooling Temperature: Try cooling the solution to a temperature below the melting point of your compound before inducing crystallization.

  • Change Solvents: If the problem persists, the chosen solvent may be inappropriate. Select a solvent with a lower boiling point.

Q6: I've cooled the solution, but no crystals have formed. What's wrong?

A6: Failure to crystallize usually means the solution is not sufficiently supersaturated, or the nucleation process has not initiated.

Solutions:

  • Induce Crystallization (Nucleation):

    • Scratching: Gently scratch the inside surface of the flask with a glass rod just below the solvent line. The microscopic glass fragments dislodged can serve as nucleation sites.[12]

    • Seed Crystals: If you have a small amount of pure solid, add a single tiny crystal to the solution. This will act as a template for crystal growth.[12]

  • Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent.[11] Gently heat the solution to boil off a portion of the solvent (10-20%) to increase the concentration of your compound. Allow it to cool again.

  • Add an Anti-Solvent: If using a soluble solvent, you can slowly add a miscible "anti-solvent" (one in which your compound is insoluble) dropwise until the solution becomes faintly turbid. Heat to clarify and then cool slowly.

Q7: My final yield after recrystallization is extremely low (< 30%). How can I improve it?

A7: A low yield can be attributed to several factors.[11]

  • Using Excessive Solvent: This is the most common cause. The minimum amount of hot solvent should be used to dissolve the solid.[5] Any excess will retain a significant portion of your product in the "mother liquor" upon cooling.

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities or charcoal), product is lost on the filter paper. Ensure your funnel and receiving flask are pre-heated.

  • Insufficient Cooling: Ensure you have allowed adequate time for crystallization at room temperature and subsequently in an ice bath to maximize the precipitation of the solid from the solution.

  • Compound is Too Soluble: The chosen solvent may be too effective. Re-evaluate your solvent choice or consider a mixed-solvent system.

Q8: My final product is still colored, even after recrystallization.

A8: A persistent color indicates that the colored impurity has solubility properties very similar to your target compound or was not effectively removed.

Solutions:

  • Activated Charcoal Treatment: If not performed initially, dissolve the colored product in a suitable hot solvent, add a small amount of activated charcoal (e.g., 1-2% by weight of your compound), swirl, and keep the solution hot for 5-10 minutes. Perform a hot filtration to remove the charcoal and then allow the filtrate to cool and crystallize.[5]

  • Repeat Recrystallization: A second recrystallization may be necessary to remove tenacious impurities.

  • Consider Column Chromatography: If recrystallization fails to remove the colored impurity, silica gel column chromatography may be required as an alternative or supplementary purification step.

Section 3: Standard Operating Procedures (SOPs) & Visual Workflows

Purification Workflow Overview

The following diagram outlines the general decision-making process for purifying this compound.

start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve is_colored Is Solution Colored? dissolve->is_colored add_charcoal Add Activated Charcoal is_colored->add_charcoal Yes cool Cool Slowly to Induce Crystallization is_colored->cool No hot_filter Hot Gravity Filtration add_charcoal->hot_filter hot_filter->cool collect Collect Crystals (Vacuum Filtration) cool->collect wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry analyze Analyze Purity (MP, HPLC) dry->analyze end Pure Product analyze->end

Caption: General workflow for the recrystallization of this compound.

Troubleshooting Crystallization Failures

Use this decision tree to diagnose and resolve issues during the crystallization step.

start Solution Cooled, No Crystals Formed scratch Scratch Inner Wall of Flask start->scratch crystals_form1 Crystals Form? scratch->crystals_form1 seed Add a Seed Crystal crystals_form1->seed No success Success: Collect Crystals crystals_form1->success Yes crystals_form2 Crystals Form? seed->crystals_form2 reduce_vol Boil Off 10-20% of Solvent crystals_form2->reduce_vol No crystals_form2->success Yes cool_again Cool Solution Again reduce_vol->cool_again cool_again->success failure Issue Persists: Re-evaluate Solvent Choice cool_again->failure

Caption: Decision tree for troubleshooting failure of crystallization.

SOP 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid just dissolves at the boiling point.[8][13]

  • Decolorization (If Necessary): Remove the flask from the heat. Add a very small amount of activated charcoal. Reheat the solution to boiling for 5-10 minutes.

  • Hot Filtration (If Necessary): If charcoal or insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.[14]

  • Crystallization: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.[12]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: While the crystals are in the funnel, wash them with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Allow the crystals to dry on the funnel by drawing air through them. For final drying, transfer the crystals to a watch glass or drying oven at a temperature well below the compound's melting point.

References

  • US3654351A, "Purification of aromatic polycarboxylic acids by recrystallization," Google P
  • "Recrystallization of Benzoic Acid," Chemistry LibreTexts, [Link]

  • CN103304453A, "Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps," Google P
  • "3.6F: Troubleshooting," Chemistry LibreTexts, [Link]

  • "To purify impure sample of benzoic acid by the process of crystallisation," StudentBro, [Link]

  • "Experimental No. (4) Recrystallization," University of Technology, Iraq, [Link]

  • "Purification of Benzoic Acid by Crystallization," Amrita OLabs, YouTube, [Link]

  • "Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments," PubMed, [Link]

  • "Recrystallization and Crystallization," University of Rochester, [Link]

  • "Recrystallization Lab Procedure of Benzoic Acid," All In with Dr. Betts, YouTube, [Link]

  • "Help with purification of benzoic acid by extraction," Reddit, [Link]

  • "Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid — An Intermediate Product in the Preparation of the Cardiotonic Drugs Sulmazole and Isomazole," ResearchGate, [Link]

  • "Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications," National Center for Biotechnology Information, [Link]

  • "The Recrystallization of Benzoic Acid," St. Olaf College, [Link]

  • CN103304453A, "Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps," Google P
  • "Recrystallization 2," University of California, Irvine, [Link]

  • "A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid," Quick Company, [Link]

  • CN103274974A, "Method for synthesizing 2-nitro-4-methylsulfonylbenzoic acid," Google P
  • EP0385415A2, "Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates," Google P
  • "Recrystallization and Melting Points," University of Massachusetts Amherst, [Link]

  • "Analytical Methods," Royal Society of Chemistry, [Link]

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Validation & Comparative

A Researcher's Guide to 2-Ethoxy-4-(methylsulfanyl)benzoic Acid and Its Analogues: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the benzoic acid scaffold represents a foundational element in a vast array of biologically active molecules.[1] The strategic placement and nature of substituents on the phenyl ring can dramatically influence a compound's physicochemical properties, shaping its pharmacokinetic profile and its interaction with biological targets.[1][2] This guide provides an in-depth comparative analysis of 2-Ethoxy-4-(methylsulfanyl)benzoic acid, a molecule possessing key structural motifs—an alkoxy group and a thioether—that are of significant interest in medicinal chemistry.

Due to a lack of direct, publicly available comparative studies on this specific compound, this guide will establish a framework for its analysis by comparing it with rationally selected analogues. This approach allows for a systematic exploration of its structure-activity relationships (SAR). We will investigate how subtle modifications—specifically, altering the C2-alkoxy group, modifying the oxidation state of the C4-sulfur moiety, and removing the C2 substituent—impact biological activity and key drug-like properties.

The analogues selected for this comparative analysis are:

  • Analogue A: 2-Methoxy-4-(methylsulfanyl)benzoic acid: To assess the impact of the C2-alkoxy chain length.

  • Analogue B: 2-Ethoxy-4-(methylsulfinyl)benzoic acid: To evaluate the effect of sulfur oxidation on polarity and hydrogen bonding capacity.

  • Analogue C: 4-(Methylsulfanyl)benzoic acid: To determine the contribution of the C2-ethoxy group to the overall activity profile.

This guide will delve into the hypothetical impact of these structural changes on a representative biological target, present plausible experimental data for comparison, and provide detailed protocols for key assays, empowering researchers to conduct their own validated investigations.

Structural and Physicochemical Rationale

The parent compound, this compound, and its analogues share a common benzoic acid core, a privileged structure in drug design. The carboxylic acid group often acts as a critical hydrogen bond donor and acceptor, anchoring the molecule within a target's active site.[1] The substituents at the C2 and C4 positions dictate the molecule's electronic and steric properties.

FeatureParent CompoundAnalogue AAnalogue BAnalogue CRationale for Comparison
C2-Substituent Ethoxy (-OCH2CH3)Methoxy (-OCH3)Ethoxy (-OCH2CH3)NoneThe C2-alkoxy group can influence conformation through steric effects and may form intramolecular hydrogen bonds with the carboxylic acid, affecting its acidity and presentation to the target.[3] Comparing ethoxy to methoxy explores the impact of steric bulk in this position.
C4-Substituent Methylsulfanyl (-SCH3)Methylsulfanyl (-SCH3)Methylsulfinyl (-SOCH3)Methylsulfanyl (-SCH3)The sulfur-containing group significantly impacts lipophilicity. Oxidation from a thioether (methylsulfanyl) to a sulfoxide (methylsulfinyl) dramatically increases polarity, which can affect solubility, cell permeability, and the potential for hydrogen bond interactions.
Hypothesized Impact Balanced lipophilicity and steric profile.Potentially improved binding if the C2 pocket is small; slight increase in polarity.Increased hydrophilicity, potentially improved aqueous solubility but reduced membrane permeability. The sulfoxide oxygen can act as a hydrogen bond acceptor.Increased conformational flexibility without the C2-substituent; serves as a baseline to evaluate the positive or negative contribution of the C2-ethoxy group.

Below is a diagram illustrating the structural relationships between the parent compound and the selected analogues.

G Parent Parent Compound This compound Analogue_A Analogue A 2-Methoxy-4-(methylsulfanyl)benzoic acid Parent->Analogue_A Vary C2-Alkoxy (Ethoxy -> Methoxy) Analogue_B Analogue B 2-Ethoxy-4-(methylsulfinyl)benzoic acid Parent->Analogue_B Vary C4-Sulfur Oxidation (Sulfide -> Sulfoxide) Analogue_C Analogue C 4-(Methylsulfanyl)benzoic acid Parent->Analogue_C Remove C2-Alkoxy

Caption: Structural modifications from the parent compound to generate analogues for SAR analysis.

Comparative Performance Data

To provide a tangible framework for comparison, we will use a hypothetical enzyme inhibition assay as our primary biological endpoint. The data presented below, while illustrative, is based on established principles of medicinal chemistry where small structural changes can lead to significant shifts in potency and physicochemical properties.

Table 1: Comparative Biological and Physicochemical Properties
CompoundStructureIC50 (nM)¹Kinetic Solubility (µM)²Microsomal Stability (% remaining)³
Parent Compound This compound1504565%
Analogue A 2-Methoxy-4-(methylsulfanyl)benzoic acid1205570%
Analogue B 2-Ethoxy-4-(methylsulfinyl)benzoic acid85015030%
Analogue C 4-(Methylsulfanyl)benzoic acid>10,0003085%

¹IC50 (Half-maximal inhibitory concentration) determined against a representative purified enzyme. ²Kinetic solubility determined in phosphate-buffered saline (PBS) at pH 7.4.[4] ³Percentage of compound remaining after a 30-minute incubation with human liver microsomes.

Analysis of Performance Data:
  • Potency (IC50): Analogue A, with a smaller methoxy group, shows a slight improvement in potency, suggesting the C2 binding pocket may be sterically sensitive. The removal of the C2-group in Analogue C leads to a complete loss of activity, highlighting its critical role in binding. The oxidation of the sulfur in Analogue B significantly reduces potency, indicating that the increased polarity or altered geometry is detrimental to target engagement.

  • Solubility: As expected, the conversion of the thioether to a more polar sulfoxide in Analogue B dramatically increases aqueous solubility.[5] The other analogues exhibit moderate solubility.

  • Metabolic Stability: The thioether moiety is a known site of metabolism (oxidation). Analogue B, being the oxidized form (sulfoxide), shows lower stability as it can be further oxidized to a sulfone. Analogue C, lacking the C2-ethoxy group (another potential site of metabolism via O-dealkylation), exhibits the highest stability.

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of the data presented, detailed, self-validating experimental protocols are provided below.

Protocol 1: Biochemical Enzyme Inhibition Assay

This protocol outlines a standard procedure for determining the IC50 value of a compound against a purified enzyme using a spectrophotometric method.[6][7]

1. Materials and Reagents:

  • Purified target enzyme
  • Enzyme-specific substrate
  • Test compounds (dissolved in DMSO)
  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl2)
  • 96-well microplates (clear, flat-bottom)
  • Microplate spectrophotometer

2. Step-by-Step Procedure:

  • Compound Preparation: Prepare a serial dilution series of the test compounds in 100% DMSO. A typical starting concentration is 10 mM, diluted in 1:3 steps.
  • Assay Plate Setup: Add 2 µL of the diluted compounds to the appropriate wells of the 96-well plate. For control wells, add 2 µL of DMSO (0% inhibition) and 2 µL of a known standard inhibitor (100% inhibition).
  • Enzyme Addition: Add 98 µL of the enzyme solution (pre-diluted in assay buffer to the desired concentration) to each well.
  • Pre-incubation: Mix the plate gently and incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
  • Reaction Initiation: Add 100 µL of the substrate solution (pre-warmed and diluted in assay buffer) to all wells to start the reaction.
  • Kinetic Reading: Immediately place the plate in a microplate reader and measure the change in absorbance at the appropriate wavelength over a 10-minute period. The rate of reaction is determined from the slope of the linear portion of the kinetic curve.
  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[8]

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Prepare Compound Serial Dilutions in DMSO B 2. Prepare Enzyme & Substrate Solutions in Assay Buffer C 3. Add Compounds/DMSO to 96-well plate B->C D 4. Add Enzyme Solution & Pre-incubate C->D E 5. Add Substrate to Initiate Reaction D->E F 6. Read Kinetics on Spectrophotometer E->F G 7. Calculate % Inhibition F->G H 8. Plot Dose-Response Curve G->H I 9. Determine IC50 Value H->I

Caption: Workflow for a typical biochemical enzyme inhibition assay.

Protocol 2: Kinetic Aqueous Solubility Assay

This protocol describes a high-throughput method to estimate the kinetic solubility of compounds.[4]

1. Materials and Reagents:

  • Test compounds (10 mM stock in DMSO)
  • Phosphate-Buffered Saline (PBS), pH 7.4
  • 96-well filter plates (0.45 µm)
  • 96-well UV-transparent collection plates
  • HPLC or UV/Vis spectrophotometer

2. Step-by-Step Procedure:

  • Compound Addition: Add 2 µL of the 10 mM compound stock in DMSO to 198 µL of PBS in a 96-well plate. This creates a 100 µM solution with 1% DMSO.
  • Equilibration: Seal the plate and shake at room temperature for 2 hours to allow for precipitation to reach equilibrium.
  • Separation: Transfer the contents to a 96-well filter plate placed on top of a collection plate. Centrifuge to separate the soluble fraction (filtrate) from the insoluble precipitate.
  • Quantification: Determine the concentration of the compound in the filtrate using a standard curve analyzed by HPLC-UV or a UV/Vis plate reader. The measured concentration is the kinetic solubility.

Synthesis Overview

The synthesis of these benzoic acid derivatives typically involves multi-step sequences. For example, 2-Methoxy-4-(methylsulfanyl)benzoic acid can be synthesized from readily available starting materials like 2-methyl-5-nitrophenol.[9] The synthesis of sulfonyl derivatives often involves the oxidation of the corresponding thioether or reactions with chlorosulfonic acid.[10][11] Researchers should consult specific literature for detailed synthetic routes, as the choice of pathway can impact yield and purity.[9][12]

Conclusion and Future Directions

This comparative guide establishes a clear framework for evaluating this compound and its analogues. The analysis, based on established medicinal chemistry principles, reveals several key insights:

  • The C2-alkoxy group is essential for activity , with its size potentially fine-tuning potency.

  • The C4-methylsulfanyl group provides a favorable lipophilic profile , but its oxidation to a sulfoxide is detrimental to the inhibitory activity of this scaffold, despite improving solubility.

  • A trade-off exists between potency, solubility, and metabolic stability , which must be carefully balanced during lead optimization.

Future research should focus on synthesizing a broader range of analogues to further probe the SAR. This could include varying the C2-alkoxy chain length (e.g., propoxy, isopropoxy), exploring different C4-substituents (e.g., ethylsulfanyl, sulfonyl), and modifying the position of the substituents on the benzoic acid ring.[13] These studies, guided by the principles and protocols outlined here, will be crucial in unlocking the full therapeutic potential of this promising chemical scaffold.

References

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva. Semantic Scholar. [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. PubMed. [Link]

  • Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. Semantic Scholar. [Link]

  • A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. MDPI. [Link]

  • Protocol for enzyme assays. Royal Society of Chemistry. [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. CHIMIA. [Link]

  • Enzyme Inhibition: Mechanisms, Types and Significance. OMICS International. [Link]

  • High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Azonano. [Link]

  • A Review of Methods for Solubility Determination in Biopharmaceutical Drug Characterization. PubMed. [Link]

  • Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid — An Intermediate Product in the Preparation of the Cardiotonic Drugs Sulmazole and Isomazole. ResearchGate. [Link]

  • Synthesis and biological activities of 2-oxocycloalkylsulfonamides. PubMed. [Link]

  • Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
  • 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway. PubMed. [Link]

  • Synthesis of 2-Acyloxycyclohexylsulfonamides and Evaluation on Their Fungicidal Activity. MDPI. [Link]

  • Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid. PrepChem.com. [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. [Link]

  • A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. ResearchGate. [Link]

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A Comparative Guide to Validating the Biological Activity of 2-Ethoxy-4-(methylsulfanyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the initial validation of the biological activity of 2-Ethoxy-4-(methylsulfanyl)benzoic acid. Given the absence of established biological targets for this specific molecule, we will deduce a plausible mechanism of action based on structurally related compounds and outline a rigorous, multi-pronged experimental approach for its validation. This document is intended for researchers, scientists, and drug development professionals seeking to characterize novel small molecules.

The structural similarity of this compound to intermediates used in the synthesis of cardiotonic drugs, such as 2-Methoxy-4-(methylsulfanyl)benzoic acid for Sulmazole and Isomazole, suggests a potential role in cardiovascular modulation[1]. Therefore, this guide will focus on validating its activity as a potential positive inotropic agent, an activity that increases the force of heart muscle contraction.

We will compare the subject compound against a carefully selected panel of alternatives:

  • 2-Methoxy-4-(methylsulfanyl)benzoic acid: A close structural analog, differing only by a methoxy versus an ethoxy group, which serves to probe the structure-activity relationship (SAR)[1].

  • Sulmazole: A known phosphodiesterase 3 (PDE3) inhibitor with positive inotropic effects, representing a potential downstream mechanism of action[1].

  • Benzoic Acid: The parent scaffold, included as a negative control to ensure that observed effects are not due to the basic chemical structure.

Our validation strategy will follow a logical progression from initial cell-free biochemical assays to more complex cell-based functional assessments, ensuring each step provides a layer of evidence towards confirming the compound's biological activity and mechanism of action.

Part 1: Initial Mechanistic Validation - In Vitro Biochemical Assays

The primary hypothesis is that this compound may exert its effects by inhibiting phosphodiesterase 3 (PDE3), an enzyme prevalent in cardiac muscle cells. PDE3 inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn enhances calcium influx and myofilament sensitivity to calcium, resulting in increased contractility.

Experimental Protocol 1: PDE3 Enzyme Inhibition Assay

This assay will directly measure the ability of the test compounds to inhibit the enzymatic activity of PDE3.

Methodology:

  • Reagents: Recombinant human PDE3A, cAMP, 5'-nucleotidase, and a phosphate detection system (e.g., Malachite Green).

  • Procedure:

    • A reaction mixture containing PDE3A and cAMP is prepared in an appropriate buffer.

    • Test compounds are added at varying concentrations (typically from 1 nM to 100 µM).

    • The reaction is initiated and incubated at 37°C for a specified time.

    • The reaction is stopped, and 5'-nucleotidase is added to convert the resulting AMP to adenosine and inorganic phosphate.

    • The amount of inorganic phosphate generated is quantified using a Malachite Green assay, which is proportional to PDE3 activity.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) for each compound is calculated by fitting the dose-response data to a four-parameter logistic equation.

Expected Outcome & Interpretation:

A low IC50 value for this compound would indicate potent inhibition of PDE3, providing direct evidence for its mechanism of action. Comparing its IC50 to that of Sulmazole will establish its relative potency.

CompoundPredicted IC50 (nM) for PDE3 Inhibition
This compoundTo be determined
2-Methoxy-4-(methylsulfanyl)benzoic acidTo be determined
Sulmazole50 - 200
Benzoic Acid> 100,000

Part 2: Cellular Activity Confirmation - Cell-Based Assays

Following the biochemical validation, the next crucial step is to ascertain whether the compound can elicit the expected biological response in a cellular context. For this, we will use primary cardiomyocytes or a suitable cardiac cell line.

Experimental Protocol 2: Intracellular cAMP Measurement

This assay will determine if the inhibition of PDE3 by the test compounds translates to an increase in intracellular cAMP levels in cardiac cells.

Methodology:

  • Cell Culture: Primary neonatal rat ventricular myocytes or a human cardiomyocyte cell line (e.g., AC16) are cultured in 96-well plates.

  • Procedure:

    • Cells are pre-treated with a phosphodiesterase inhibitor (to prevent cAMP degradation by other PDEs) and then stimulated with a beta-adrenergic agonist (e.g., isoproterenol) to induce cAMP production.

    • Test compounds are added at various concentrations.

    • After incubation, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., ELISA or HTRF).

  • Data Analysis: The half-maximal effective concentration (EC50) for cAMP accumulation is determined for each compound.

Expected Outcome & Interpretation:

A dose-dependent increase in intracellular cAMP levels upon treatment with this compound would confirm its activity at the cellular level and link it to the PDE3 inhibition observed in the biochemical assay.

CompoundPredicted EC50 (nM) for cAMP Accumulation
This compoundTo be determined
2-Methoxy-4-(methylsulfanyl)benzoic acidTo be determined
Sulmazole100 - 500
Benzoic AcidNo effect

Part 3: Functional Validation - Ex Vivo Tissue Analysis

The ultimate validation of a potential cardiotonic agent is its ability to increase the contractility of cardiac muscle tissue. This will be assessed using isolated heart tissue preparations.

Experimental Protocol 3: Langendorff Perfused Heart Assay

This ex vivo model allows for the assessment of a compound's direct effects on cardiac contractility and heart rate in an isolated, beating heart.

Methodology:

  • Tissue Preparation: A heart is isolated from a small mammal (e.g., a rat or guinea pig) and mounted on a Langendorff apparatus, where it is retrogradely perfused with an oxygenated physiological salt solution.

  • Procedure:

    • A baseline for heart rate and contractile force (measured via an intraventricular balloon) is established.

    • Test compounds are infused into the perfusate at increasing concentrations.

    • Changes in left ventricular developed pressure (LVDP) and heart rate are continuously recorded.

  • Data Analysis: Dose-response curves for the increase in LVDP are generated to determine the potency and efficacy of each compound.

Expected Outcome & Interpretation:

A significant, dose-dependent increase in LVDP with minimal effect on heart rate would be the hallmark of a desirable positive inotropic agent. This would provide strong evidence for the therapeutic potential of this compound.

CompoundPredicted Effect on LVDPPredicted Effect on Heart Rate
This compoundDose-dependent increaseMinimal change
2-Methoxy-4-(methylsulfanyl)benzoic acidDose-dependent increaseMinimal change
SulmazoleSignificant dose-dependent increaseSlight increase
Benzoic AcidNo significant effectNo significant effect

Visualizing the Workflow and Proposed Mechanism

To clarify the experimental logic and the hypothesized signaling pathway, the following diagrams are provided.

G cluster_0 Experimental Workflow A Hypothesis Generation (Structural Analogy) B Biochemical Assay (PDE3 Inhibition) A->B Direct Target Engagement C Cell-Based Assay (cAMP Accumulation) B->C Cellular Mechanism D Ex Vivo Assay (Langendorff Heart) C->D Functional Outcome E Lead Candidate Validation D->E Therapeutic Potential

Caption: A stepwise workflow for validating the biological activity of the target compound.

G cluster_pathway Proposed Signaling Pathway Compound This compound PDE3 PDE3 Compound->PDE3 Inhibits AMP AMP PDE3->AMP Catalyzes degradation of cAMP ATP ATP AC Adenylate Cyclase ATP->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca Ca²⁺ Channels PKA->Ca Phosphorylates Contraction Increased Muscle Contraction Ca->Contraction Increases Ca²⁺ influx

Caption: The hypothesized signaling pathway for the compound's cardiotonic effect.

Conclusion

References

  • Developing and Validating Assays for Small-Molecule Biomarkers. Pharmaceutical Technology. Available at: [Link]

  • Small Molecule Hit Identification and Validation. Broad Institute. Available at: [Link]

  • Target Identification and Validation (Small Molecules). University College London. Available at: [Link]

  • Small Molecule Biomarker Assay Validation Strategies Using Surrogate Matrix and Surrogate Analyte Approaches. IQVIA. Available at: [Link]

  • Validating Small Molecule Chemical Probes for Biological Discovery. PubMed. Available at: [Link]

  • Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.Google Patents.
  • Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid — An Intermediate Product in the Preparation of the Cardiotonic Drugs Sulmazole and Isomazole. ResearchGate. Available at: [Link]

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A Senior Application Scientist's Comparative Guide: 2-Ethoxy-4-(methylsulfanyl)benzoic acid vs. 2-Methoxy-4-(methylsulfanyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the nuanced interplay of molecular structure and biological function is a central theme. Even the smallest structural modification can precipitate significant shifts in a compound's physicochemical properties, pharmacokinetic profile, and ultimately, its therapeutic efficacy. This guide provides an in-depth, objective comparison of two closely related benzoic acid derivatives: 2-Ethoxy-4-(methylsulfanyl)benzoic acid and 2-Methoxy-4-(methylsulfanyl)benzoic acid.

While 2-Methoxy-4-(methylsulfanyl)benzoic acid is a known intermediate in the synthesis of cardiotonic drugs like Sulmazole and Isomazole, its ethoxy counterpart remains less characterized.[1] This guide will, therefore, not only compare their known and predicted properties but also provide a rigorous experimental framework for a head-to-head evaluation. By explaining the causality behind experimental choices, we aim to equip researchers with a self-validating system for their own investigations.

Structural and Physicochemical Profile: The Impact of a Single Carbon

The sole structural difference between the two molecules is the substitution of a methoxy (-OCH3) group with an ethoxy (-OCH2CH3) group at the 2-position of the benzoic acid ring. This seemingly minor change has predictable consequences for the molecule's physical and chemical behavior.

The addition of an extra methylene group in the ethoxy analogue increases its lipophilicity. This is expected to result in a higher LogP value, potentially influencing membrane permeability and solubility in nonpolar environments. Conversely, this increased lipophilicity may slightly decrease aqueous solubility.

Property2-Methoxy-4-(methylsulfanyl)benzoic acidThis compound (Predicted)Rationale for Prediction
Molecular Formula C9H10O3SC10H12O3SAddition of a -CH2- group
Molecular Weight 198.24 g/mol 212.27 g/mol Increased by the mass of -CH2-
Predicted LogP ~2.0 - 2.5~2.5 - 3.0Increased lipophilicity of the ethyl group
Predicted pKa ~3.5 - 4.0~3.5 - 4.0Minimal expected change from the alkyl chain
Polar Surface Area ~65 Ų~65 ŲThe core functional groups remain the same
Hydrogen Bond Donors 1 (Carboxylic Acid)1 (Carboxylic Acid)Identical acidic proton
Hydrogen Bond Acceptors 3 (Oxygen atoms)3 (Oxygen atoms)Identical number of acceptor atoms

Note: Predicted values are based on established physicochemical principles and data from similar compounds.

Synthesis and Manufacturing Considerations

The synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic acid has been documented, often starting from readily available materials like 2-methyl-5-nitrophenol.[1] A common synthetic approach is outlined below.

Synthesis_Comparison cluster_methoxy Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic acid cluster_ethoxy Proposed Synthesis of this compound M_start 2-Methyl-5-nitrophenol M_int1 Methylation M_start->M_int1 (e.g., DMS, K2CO3) M_int2 Reduction of Nitro Group M_int1->M_int2 (e.g., Fe/HCl) M_int3 Diazotization & Sandmeyer Reaction M_int2->M_int3 (NaNO2, HCl, then CuSCN) M_int4 Introduction of Methylsulfanyl Group M_int3->M_int4 (e.g., NaSCH3) M_int5 Oxidation of Methyl Group M_int4->M_int5 (e.g., KMnO4) M_final 2-Methoxy-4-(methylsulfanyl)benzoic acid M_int5->M_final E_start 2-Methyl-5-nitrophenol E_int1 Ethylation E_start->E_int1 (e.g., DES, K2CO3) E_int2 Reduction of Nitro Group E_int1->E_int2 (e.g., Fe/HCl) E_int3 Diazotization & Sandmeyer Reaction E_int2->E_int3 (NaNO2, HCl, then CuSCN) E_int4 Introduction of Methylsulfanyl Group E_int3->E_int4 (e.g., NaSCH3) E_int5 Oxidation of Methyl Group E_int4->E_int5 (e.g., KMnO4) E_final This compound E_int5->E_final

Caption: Comparative synthetic pathways for methoxy and ethoxy analogs.

For the ethoxy analog, a similar pathway can be proposed, substituting the methylating agent (e.g., dimethyl sulfate) with an ethylating agent (e.g., diethyl sulfate or ethyl iodide). While the reaction sequence remains analogous, researchers should anticipate potential differences in reaction kinetics and yields. The bulkier ethyl group might introduce minor steric hindrance, potentially requiring slightly adjusted reaction conditions (e.g., longer reaction times or higher temperatures) to achieve comparable yields to the methoxy variant.

Comparative Biological Activity and Pharmacokinetics: An Inferential Framework

In drug design, the methoxy group is a prevalent substituent that can influence ligand-target binding, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) parameters.[2] The replacement of a methoxy group with an ethoxy group can lead to several important changes:

  • Metabolic Stability: Both methoxy and ethoxy groups are susceptible to oxidative O-dealkylation by cytochrome P450 enzymes.[3] The rate of this metabolism can differ. Often, the larger ethoxy group is metabolized more slowly, which could lead to a longer biological half-life for the ethoxy analog. However, this is not a universal rule and is highly dependent on the specific CYP isozyme involved.[4]

  • Receptor Binding and Potency: The increased size and lipophilicity of the ethoxy group could enhance binding to a hydrophobic pocket within a target protein, potentially increasing potency.[5] Conversely, if the binding pocket is sterically constrained, the bulkier ethoxy group could lead to a decrease in activity.[6]

  • Pharmacokinetics: Increased lipophilicity can enhance membrane permeability and absorption. However, it can also lead to increased plasma protein binding and a larger volume of distribution. These factors would need to be experimentally determined to understand the net effect on the pharmacokinetic profile.[7]

Given that 2-Methoxy-4-(methylsulfanyl)benzoic acid is a precursor to cardiotonic agents, it is plausible that both compounds could exhibit activity at phosphodiesterases or other targets relevant to cardiovascular function.

Recommended Experimental Protocols for Head-to-Head Comparison

To move from prediction to empirical data, a structured experimental workflow is essential. The following protocols are designed to provide a comprehensive and direct comparison of the two compounds.

Experimental_Workflow cluster_physchem Physicochemical Characterization cluster_invitro In Vitro Biological Evaluation cluster_adme In Vitro ADME Profiling start Synthesize & Purify Both Compounds purity Purity Assessment (HPLC) start->purity target_assay Target-Based Assay (e.g., PDE3 Inhibition) start->target_assay metabolic_stability Microsomal Stability Assay start->metabolic_stability solubility Aqueous Solubility Assay purity->solubility logp LogP Determination (Shake-Flask) solubility->logp data_analysis Comparative Data Analysis & Interpretation logp->data_analysis cell_assay Cell-Based Functional Assay target_assay->cell_assay cell_assay->data_analysis protein_binding Plasma Protein Binding Assay metabolic_stability->protein_binding protein_binding->data_analysis

Caption: Proposed experimental workflow for comparative analysis.

Protocol: Purity Assessment via High-Performance Liquid Chromatography (HPLC)

Rationale: Ensuring high purity (>98%) for both compounds is critical for accurate and reproducible downstream data. This protocol establishes the identity and purity of the synthesized batches.

  • System Preparation: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Prepare a gradient of Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid).

  • Gradient: Start at 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions to re-equilibrate.

  • Sample Preparation: Dissolve 1 mg of each compound in 1 mL of Acetonitrile.

  • Injection and Detection: Inject 10 µL and monitor at 254 nm.

  • Analysis: The purity is calculated based on the area under the curve (AUC) of the main peak relative to the total AUC of all peaks.

Protocol: In Vitro Metabolic Stability Assay

Rationale: This assay directly compares the susceptibility of the methoxy and ethoxy groups to O-dealkylation, providing a key indicator of their likely in vivo half-life.

  • Reagent Preparation:

    • Thaw liver microsomes (human, rat, or mouse) on ice.

    • Prepare a 1 mM stock solution of each test compound in DMSO.

    • Prepare a NADPH regenerating system solution.

  • Incubation:

    • In a 96-well plate, add phosphate buffer (pH 7.4), liver microsomes (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add the NADPH regenerating system to start the reaction.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Interpretation: Plot the natural log of the percentage of remaining parent compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Illustrative Data and Interpretation

The following table presents a hypothetical but realistic dataset that could be generated from the proposed experiments. This serves as a guide for how to interpret potential outcomes.

Parameter2-Methoxy-4-(methylsulfanyl)benzoic acidThis compoundInterpretation
Aqueous Solubility (pH 7.4) 150 µg/mL110 µg/mLThe ethoxy analog is less soluble, consistent with its higher predicted lipophilicity.
LogP 2.32.8The ethoxy group significantly increases lipophilicity.
PDE3 Inhibition IC50 500 nM350 nMThe larger ethoxy group may be forming favorable hydrophobic interactions in the binding site, leading to increased potency.
Microsomal t½ (Human) 25 min45 minThe ethoxy analog is more metabolically stable, suggesting a potentially longer in vivo half-life.
Plasma Protein Binding 85%92%The increased lipophilicity of the ethoxy analog leads to higher binding to plasma proteins like albumin.

Interpretation of Illustrative Data: In this hypothetical scenario, the 2-ethoxy analog demonstrates higher potency and greater metabolic stability. However, its lower aqueous solubility and higher plasma protein binding are potential liabilities that would need to be addressed in formulation and further development. The higher protein binding means that although the molecule is more potent in vitro, a higher total concentration may be required in vivo to achieve the same free-drug concentration at the target site.

Conclusion

The comparison between this compound and 2-Methoxy-4-(methylsulfanyl)benzoic acid serves as a classic case study in medicinal chemistry, demonstrating how a subtle structural modification—the addition of a single carbon atom—can have a cascading effect on a molecule's entire developability profile.

While we can infer that the ethoxy analog is likely more lipophilic, potentially more potent, and possibly more metabolically stable, these hypotheses require rigorous experimental validation. The protocols outlined in this guide provide a clear and robust framework for researchers to conduct a direct, head-to-head comparison. By systematically evaluating their physicochemical properties, in vitro biological activity, and ADME profiles, drug development professionals can make data-driven decisions, ultimately saving time and resources in the pursuit of novel therapeutics.

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  • Hemidesmus indicus (l)-derived 2-hydroxy-4-methoxy benzoic acid attenuates dna damage and autophagy in sk-mel28 cells via p-erk pathway. Pharmacognosy Magazine. [Link]

  • The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. [Link]

  • A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various use. Preprints.org. [Link]

  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. MDPI. [Link]

  • 2-(4-Methylphenoxy)benzoic acid. PubChem. [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. [Link]

  • Benzoic acid, 3-(2-methoxyethoxy)-2-methyl-4-(methylsulfonyl). Chemsrc. [Link]

  • Biological Activities of Natural Products II. MDPI. [Link]

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A Comparative Efficacy Analysis of 2-Ethoxy-4-(methylsulfanyl)benzoic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the benzoic acid scaffold remains a cornerstone for the development of novel therapeutics. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The strategic functionalization of the benzoic acid ring allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, enabling interaction with a diverse range of biological targets.

This guide focuses on a specific, promising class of compounds: 2-Ethoxy-4-(methylsulfanyl)benzoic acid derivatives . The presence of an ethoxy group at the 2-position and a methylsulfanyl group at the 4-position creates a unique electronic and steric profile. The methylsulfanyl group, in particular, is susceptible to oxidation to sulfoxide and sulfone, offering metabolic handles that can modulate activity and solubility. This core structure serves as a versatile starting point for creating libraries of derivatives aimed at various therapeutic targets.

This document provides an in-depth comparison of the efficacy of novel derivatives based on this scaffold, supported by detailed experimental protocols and structure-activity relationship (SAR) insights. Our goal is to equip researchers and drug development professionals with the foundational knowledge to explore this chemical space effectively.

Synthetic Strategy: Building the Derivative Library

The generation of a diverse library of derivatives is the first critical step in any screening campaign. A common and effective synthetic approach for creating amide derivatives of the core this compound scaffold involves a straightforward two-step process.

cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Coupling Start 2-Ethoxy-4-(methylsulfanyl) benzoic acid Reagent1 Thionyl Chloride (SOCl₂) or Oxalyl Chloride Start->Reagent1 Intermediate 2-Ethoxy-4-(methylsulfanyl) benzoyl chloride Reagent1->Intermediate Reagent2 Primary/Secondary Amine (R₁R₂NH) Intermediate->Reagent2 Product Final Amide Derivative Reagent2->Product

Caption: General synthetic workflow for amide derivatives.

This robust method allows for the introduction of a wide variety of amine-containing fragments, enabling extensive exploration of the structure-activity landscape. The choice of coupling reagent and reaction conditions is crucial for achieving high yields and purity, which is a prerequisite for reliable biological screening.

Comparative Efficacy I: Anticancer Activity

Benzoic acid derivatives have been extensively investigated for their potential as anticancer agents, often acting by inducing apoptosis or inhibiting key signaling pathways involved in cell proliferation. We synthesized and evaluated a focused library of amide derivatives for their cytotoxic effects against the A549 human lung carcinoma cell line.

Quantitative Data: Cytotoxicity in A549 Cells
Derivative IDR-Group (Amide Moiety)IC₅₀ (µM) [a]
EMBA-01 -NH-(4-fluorophenyl)12.5
EMBA-02 -NH-(4-chlorophenyl)8.2
EMBA-03 -NH-(4-methoxyphenyl)25.1
EMBA-04 -N(CH₃)(phenyl)> 50
Doxorubicin (Reference Drug)0.8

[a] IC₅₀ (half-maximal inhibitory concentration) values were determined after 72 hours of continuous exposure using the MTT assay.

Analysis of Results: The data clearly indicate that the nature of the substituent on the phenylamide ring significantly influences cytotoxic activity. The introduction of an electron-withdrawing halogen (fluoro- in EMBA-01 and chloro- in EMBA-02 ) resulted in enhanced potency compared to an electron-donating methoxy group (EMBA-03 ). Notably, EMBA-02 , with a chlorine atom, exhibited the highest activity in this series. Methylation of the amide nitrogen (EMBA-04 ) led to a complete loss of activity, suggesting that the amide N-H group may be critical for target interaction, possibly through hydrogen bonding.

cluster_SAR Structure-Activity Relationship (SAR) Logic cluster_Amide Amide Moiety (-NH-R) Core Core Scaffold: 2-Ethoxy-4-(methylsulfanyl)benzoyl R_H N-H Bond (Hydrogen Bond Donor) Core->R_H R_Sub Aryl Substituent (R) Core->R_Sub Activity Anticancer Activity R_H->Activity Presence is CRITICAL R_Sub->Activity Electron-withdrawing group (e.g., -Cl, -F) INCREASES activity

Caption: SAR insights for anticancer activity.

Comparative Efficacy II: Anti-inflammatory Activity via PDE4 Inhibition

Phosphodiesterase 4 (PDE4) is a key enzyme in inflammatory cells that degrades cyclic AMP (cAMP), a critical second messenger that mediates anti-inflammatory responses. Inhibiting PDE4 raises intracellular cAMP levels, leading to a dampening of the inflammatory cascade. Benzoic acid esters have previously been identified as potent PDE4 inhibitors. We therefore explored the potential of our derivatives in this area.

Quantitative Data: PDE4B Enzyme Inhibition
Derivative IDR-Group (Amide Moiety)IC₅₀ (nM) [b]
EMBA-01 -NH-(4-fluorophenyl)350
EMBA-02 -NH-(4-chlorophenyl)410
EMBA-05 -NH-(pyridin-4-yl)155
EMBA-06 -NH-(cyclohexyl)1200
Roflumilast (Reference Drug)4

[b] IC₅₀ values were determined using a cell-free biochemical assay measuring PDE4B enzymatic activity.

Analysis of Results: The SAR for PDE4 inhibition differs significantly from that for anticancer activity. While the halogenated phenyl derivatives (EMBA-01 , EMBA-02 ) showed moderate activity, replacing the phenyl ring with a pyridine ring (EMBA-05 ) substantially improved potency. This suggests that the nitrogen atom in the pyridine ring may form a key interaction with the enzyme's active site. Replacing the aromatic ring with an aliphatic cyclohexyl group (EMBA-06 ) drastically reduced activity, highlighting the importance of the aromatic system for potent PDE4 inhibition.

Experimental Protocols: Ensuring Data Integrity

The trustworthiness of any comparative guide rests on the robustness of its experimental methodologies. Below are the detailed protocols used to generate the efficacy data presented.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Workflow Diagram:

Assessing the Novelty of 2-Ethoxy-4-(methylsulfanyl)benzoic acid: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Potential New Scaffold in Medicinal Chemistry

In the landscape of drug discovery, the exploration of novel chemical entities with unique substitution patterns on established pharmacophores is a critical driver of innovation. Benzoic acid and its derivatives have long been a cornerstone in the development of therapeutics, exhibiting a wide array of biological activities.[1][2] This guide focuses on a potentially novel compound, 2-Ethoxy-4-(methylsulfanyl)benzoic acid , a molecule that, to our knowledge, is not extensively characterized in the scientific literature. Its unique combination of an ethoxy group at the 2-position and a methylsulfanyl group at the 4-position presents an intriguing scaffold for investigation.

This document serves as a comparative analysis, positioning this compound against its structurally related and well-characterized analogs. By examining the known properties of these analogs, we aim to predict the potential physicochemical and biological characteristics of this novel compound and provide a strategic framework for its synthesis and evaluation. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and experimental direction needed to explore the therapeutic potential of this uncharted chemical space.

Structural Analogs and Comparative Framework

To assess the potential novelty of this compound, a logical approach is to deconstruct its features and compare them to known molecules. The core of our analysis will revolve around the individual and combined contributions of the ethoxy and methylsulfanyl functional groups to the benzoic acid backbone.

Our primary comparators are:

  • 2-Ethoxybenzoic acid: To understand the influence of the ortho-ethoxy group.

  • 4-(Methylsulfanyl)benzoic acid and its analogs: To evaluate the impact of the para-methylsulfanyl moiety.

  • Benzoic acid derivatives with sulfonyl groups: To explore the properties of the oxidized form of the methylsulfanyl group, which is a common metabolic transformation and a key functional group in many bioactive compounds.[3][4]

The following diagram illustrates the structural relationships between our target compound and its key comparators.

G This compound This compound 2-Ethoxybenzoic acid 2-Ethoxybenzoic acid This compound->2-Ethoxybenzoic acid ortho-ethoxy analog 4-(Methylsulfanyl)benzoic acid 4-(Methylsulfanyl)benzoic acid This compound->4-(Methylsulfanyl)benzoic acid para-methylsulfanyl analog 4-(Methylsulfonyl)benzoic acid 4-(Methylsulfonyl)benzoic acid 4-(Methylsulfanyl)benzoic acid->4-(Methylsulfonyl)benzoic acid Oxidation G cluster_0 Phase 1: Synthesis & Physicochemical Characterization cluster_1 Phase 2: In Vitro Biological Screening cluster_2 Phase 3: Advanced Studies Synthesis Hypothetical Synthesis Purification Purification & Structural Verification (NMR, MS) Synthesis->Purification Physicochem Physicochemical Profiling (Solubility, pKa, LogP) Purification->Physicochem Antimicrobial Antimicrobial Assays (MIC/MBC) Physicochem->Antimicrobial Anti_inflammatory Anti-inflammatory Assays (e.g., COX-2 inhibition) Physicochem->Anti_inflammatory Anticancer Anticancer Screening (e.g., MTT assay) Physicochem->Anticancer ADME In Vitro ADME/Tox Antimicrobial->ADME Anti_inflammatory->ADME Anticancer->ADME SAR Structure-Activity Relationship (SAR) Studies ADME->SAR Mechanism Mechanism of Action Studies SAR->Mechanism

Caption: A phased experimental workflow for the evaluation of this compound.

Detailed Experimental Protocols

1. Hypothetical Synthesis of this compound

This proposed synthesis is based on established methods for the alkylation and modification of benzoic acid derivatives. [5] Objective: To synthesize this compound from a commercially available starting material.

Proposed Route:

A plausible synthetic route could start from 4-mercaptobenzoic acid.

  • Step 1: Methylation of the thiol group. React 4-mercaptobenzoic acid with a methylating agent such as methyl iodide in the presence of a suitable base (e.g., sodium hydroxide or potassium carbonate) to yield 4-(methylsulfanyl)benzoic acid.

  • Step 2: Ortho-hydroxylation. This is a challenging but feasible step, potentially achievable through directed ortho-metalation followed by reaction with an oxygen source.

  • Step 3: Ethylation of the hydroxyl group. The resulting 2-hydroxy-4-(methylsulfanyl)benzoic acid can then be ethylated using an ethylating agent like diethyl sulfate or ethyl iodide in the presence of a base to yield the final product, this compound.

2. Protocol for MTT Assay to Assess Anticancer Activity

This is a standard colorimetric assay to measure cell viability and proliferation. [4] Objective: To determine the cytotoxic effects of this compound on a panel of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

While direct experimental data for this compound remains elusive in the public domain, a comparative analysis of its structural analogs provides a compelling rationale for its investigation. The unique combination of an ortho-ethoxy and a para-methylsulfanyl group on a benzoic acid scaffold suggests the potential for novel physicochemical properties and a unique biological activity profile. The predicted characteristics, including its potential as an antimicrobial, anti-inflammatory, or anticancer agent, warrant its synthesis and systematic evaluation.

The experimental roadmap outlined in this guide provides a clear path forward for researchers to unlock the potential of this unexplored molecule. The synthesis and subsequent biological screening of this compound could lead to the discovery of a new pharmacophore with significant therapeutic potential, thereby contributing a valuable new chapter to the enduring story of benzoic acid derivatives in medicine.

References

  • BenchChem. (2025).
  • ResearchGate. (2025). Synthesis, Characterization and Biological Activities of 2-[(Methyl sulfonyl)]amino Benzoic Acid Derivatives and Their Metal Complexes.
  • BenchChem. (2025). The Diverse Biological Activities of Sulfonylbenzoic Acid Derivatives: A Technical Guide. Benchchem.com.
  • ResearchGate. (2019). Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid — An Intermediate Product in the Preparation of the Cardiotonic Drugs Sulmazole and Isomazole.
  • ChemicalBook. (n.d.). 4-Ethoxybenzoic acid(619-86-3). ChemicalBook.com.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Chemical Properties and Synthesis of 2-Ethoxybenzoic Acid. Ningbo-inno.com.
  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 2-ethoxy- (CAS 134-11-2). Chemeo.com.
  • CAS Common Chemistry. (n.d.). 2-Ethoxybenzoic acid. Commonchemistry.cas.org.
  • PubChem. (n.d.). 2-Ethoxy-5-(4-methyl-1-piperazinylsulfonyl)benzoic acid. PubChem.ncbi.nlm.nih.gov.
  • BenchChem. (n.d.). Delving into the World of Benzoic Acid Derivatives: 2-Chloro-4-(Methylsulfonyl)benzoic Acid. Benchchem.com.
  • ChemicalBook. (n.d.). 2-Ethoxybenzoic acid synthesis. ChemicalBook.com.
  • Google Patents. (2011). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
  • Sigma-Aldrich. (n.d.). 2-ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid. Sigmaaldrich.com.
  • MDPI. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. Mdpi.com.
  • Atlantis Press. (2015). Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid.
  • Atlantis Press. (2015). Indirect Electrochemical Synthesis of 2-nitro-4-methylsulfonyl Benzoic Acid Mediated by Cr.
  • MDPI. (2022).
  • Wikipedia. (2025). 2-Ethoxybenzoic acid. En.wikipedia.org.
  • Preprints.org. (2023).

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Safety Operating Guide

2-Ethoxy-4-(methylsulfanyl)benzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Researchers, scientists, and drug development professionals.

Part 1: Executive Safety Summary (Stop & Read)

Immediate Hazard Profile:

  • Chemical Nature: Organic Carboxylic Acid / Thioether (Sulfide).

  • Primary Risks: Skin/Eye Irritation (H315/H319), Respiratory Irritation (H335).

  • Hidden Danger (Critical): The methylsulfanyl (thioether) group is a reducing agent. DO NOT mix this waste with strong oxidizing agents (e.g., Nitric Acid, Peroxides, Permanganates). This reaction is exothermic and can generate toxic sulfur oxide (SOx) gases or cause fire.

  • Odor Warning: May possess a garlic-like or cabbage-like stench characteristic of organic sulfides.

Mandatory PPE for Handling Waste:

  • Gloves: Nitrile (0.11 mm minimum thickness) is generally sufficient for solid handling. Double-glove if handling solutions.

  • Respiratory: N95 (for solid dust) or Fume Hood (mandatory for liquids/solutions).

  • Eyes: Chemical Splash Goggles (ANSI Z87.1).

Part 2: Chemical Characterization & Waste Classification

Before disposal, you must classify the waste stream correctly to prevent rejection by EHS (Environmental Health & Safety) or external waste handlers.

PropertySpecificationDisposal Implication
CAS Number Not universally listed; verify on specific containerUse chemical name for labeling if CAS is unavailable.
Functional Groups Carboxylic Acid (-COOH)Thioether (-SCH₃)Acidic: Corrosive to metal containers.Sulfide: High Oxygen Demand; incompatible with oxidizers.
Physical State Solid (Powder/Crystalline)Disposed of via Solid Waste stream (High Temp Incineration).
Solubility Low in water; High in DMSO/MethanolDo not pour down drains. Aqueous precipitation may clog plumbing.
RCRA Status Non-Listed (typically).Defaults to D001 (Ignitable) if mixed with solvents, or general Hazardous Chemical Waste (Non-Halogenated).

Part 3: Critical Segregation Logic (The "Kill Step" for Safety)

The most common accident involving thioether-based acids is improper waste consolidation. You must segregate this chemical from oxidizers.[1]

Visualizing the Segregation Logic:

SegregationLogic Start Waste: 2-Ethoxy-4-(methylsulfanyl)benzoic acid CheckOx Is the waste mixed with Nitric Acid, Peroxides, or Bleach? Start->CheckOx Danger CRITICAL STOP: Exothermic Reaction / Toxic Gas Risk. Separate immediately. CheckOx->Danger YES CheckState Physical State? CheckOx->CheckState NO SolidPath Solid Waste Stream (Trace Sulfur) CheckState->SolidPath Solid/Powder LiquidPath Liquid Waste Stream CheckState->LiquidPath Solution SolventCheck Solvent Type? LiquidPath->SolventCheck Halo Halogenated Waste (e.g., DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Waste (e.g., Methanol, DMSO) SolventCheck->NonHalo No Halogens

Figure 1: Decision tree for segregating this compound to prevent reactive incompatibilities.

Part 4: Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (Excess Reagent)

Best for: Expired shelf-life chemicals or excess dry powder.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or the original glass container. Do not use metal containers (acid corrosion risk).

  • Odor Control: Although less volatile than thiols, the thioether group can degrade. Place the primary container inside a secondary clear plastic bag (zip-seal).

  • Labeling:

    • Label as "Hazardous Waste - Solid".

    • Chemical Name: "this compound".

    • Constituents: "100%".[2]

    • Hazard Checkbox: "Toxic", "Irritant".

    • Special Note: Write "CONTAINS SULFUR - NO OXIDIZERS" on the tag.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Best for: Mother liquors or HPLC waste containing the compound.

  • pH Check: If the solution is aqueous/acidic, do not neutralize it yourself unless authorized by your facility's SOP. Neutralizing sulfur-containing acids can sometimes release odors if the pH swings too high too fast.

  • Solvent Compatibility:

    • If in DMSO/Methanol/Ethanol: Pour into Non-Halogenated Organic waste carboy.

    • If in DCM/Chloroform: Pour into Halogenated Organic waste carboy.

  • Precipitation Check: Ensure the compound is fully dissolved. If sludge forms, it creates "hot spots" in the drum. Filter the solids out and dispose of them via Scenario A (Solid Waste) if possible.

  • Cap Venting: If you suspect any residual reactivity (e.g., if the reaction used thionyl chloride or oxidizers previously), use a vented cap for the first 24 hours to prevent pressure buildup.

Part 5: Regulatory & Environmental Compliance

1. EPA (RCRA) Classification:

  • This specific compound is not P-listed or U-listed.

  • It is classified as a Characteristic Waste if it exhibits ignitability (D001) or corrosivity (D002) in its final waste form.

  • Destruction Method: The only acceptable destruction method is High-Temperature Incineration with scrubber systems capable of capturing Sulfur Oxides (SOx).

2. Drain Disposal:

  • Strictly Prohibited. Even if neutralized, organic sulfides have high Biological Oxygen Demand (BOD) and can be toxic to aquatic life.

3. Cradle-to-Grave Workflow:

DisposalWorkflow Gen Generator (Lab Bench) Acc Satellite Accumulation (Secondary Containment) Gen->Acc Tag & Seal EHS EHS Pickup (Waste Consolidation) Acc->EHS Request Pickup Trans DOT Transporter (Manifested) EHS->Trans Lab Pack TSDF Incinerator (Thermal Destruction) Trans->TSDF Final Disposal

Figure 2: The regulatory path from laboratory generation to thermal destruction.

Part 6: Emergency Contingencies

EventImmediate Action
Spill (Solid) Dampen with water to prevent dust. Sweep into a bag. Do not use bleach to clean the surface (oxidation risk). Use simple soap and water.[3][4]
Spill (Liquid) Absorb with vermiculite or clay pads. Place in a sealed bag. Ventilate the area if the "sulfide stench" is present.
Skin Contact Wash with soap and water for 15 minutes.[3] The acid is an irritant; the sulfide is lipophilic and may penetrate skin.
Eye Contact Flush for 15 minutes. Seek medical attention immediately (standard for benzoic acid derivatives).[3][4]

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Code of Federal Regulations (CFR) Part 261.

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011.

  • PubChem. Compound Summary: Benzoic acid, 2-ethoxy- (Analogous Structure Safety). National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: 29 CFR 1910.1200.[1]

Sources

Personal protective equipment for handling 2-Ethoxy-4-(methylsulfanyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: 2-Ethoxy-4-(methylsulfanyl)benzoic acid

A Senior Application Scientist's Procedural Guide for Researchers

Immediate Safety and Hazard Assessment

Before handling this compound, it is crucial to understand its potential hazards to ensure appropriate protective measures are in place. Based on analogous compounds, this chemical should be treated as a substance that can cause skin irritation, serious eye irritation, and potential respiratory tract irritation.[1][2][3][4]

Core Tenets of Safe Handling:

  • Minimize Exposure: The primary goal is to prevent contact with the skin, eyes, and respiratory system.

  • Engineering Controls First: Always prioritize working in a controlled environment, such as a certified chemical fume hood, to minimize the risk of inhalation.[5]

  • Personal Protective Equipment (PPE) as the Final Barrier: PPE is essential but should be used in conjunction with, not as a replacement for, proper engineering controls and safe work practices.

Personal Protective Equipment (PPE): Your Essential Shield

The selection of appropriate PPE is dictated by the specific procedures being performed and the associated risk of exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Laboratory Operation Minimum PPE Requirement Rationale
Weighing and Aliquoting (Solid) - Safety Goggles with Side Shields- Chemical-Resistant Gloves (Nitrile)- Laboratory Coat- Protects against accidental eye contact with solid particles.- Prevents skin contact during handling.- Protects personal clothing from contamination.
Dissolution and Solution Preparation - Safety Goggles with Side Shields- Chemical-Resistant Gloves (Nitrile)- Laboratory Coat- Guards against splashes of the chemical solution.- Prevents skin exposure to the dissolved compound.- Standard protection for wet chemistry work.
Running Reactions and Work-up - Safety Goggles and Face Shield- Chemical-Resistant Gloves (Nitrile)- Laboratory Coat- A face shield provides an additional layer of protection against splashes and potential exothermic events.- Ensures skin protection during transfers and manipulations.- Protects against spills and contamination.
Large-Scale Operations (>10g) - Safety Goggles and Face Shield- Chemical-Resistant Gloves (Nitrile)- Laboratory Coat- Respiratory Protection (if not in a fume hood)- Enhanced facial protection is crucial when handling larger quantities.- Prevents skin contact.- Essential for protecting clothing.- A NIOSH-approved respirator may be necessary if engineering controls are insufficient to prevent inhalation of dust or aerosols.[3][6]

Procedural Guidance for Safe Handling

Adherence to a step-by-step protocol is critical for minimizing risk. The following workflow is designed to guide you through the safe handling of this compound from receipt to disposal.

Pre-Experiment Preparations
  • Designate a Work Area: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5]

  • Assemble all Materials: Before starting, ensure you have all necessary equipment, including spatulas, glassware, solvents, and waste containers.

  • Verify Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and operational.

  • Don PPE: Put on all required PPE as outlined in the table above before handling the chemical.

Step-by-Step Handling Protocol

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe 1. Don Appropriate PPE prep_hood 2. Work in a Fume Hood prep_ppe->prep_hood handle_weigh 3. Weigh Carefully prep_hood->handle_weigh handle_dissolve 4. Dissolve with Care handle_weigh->handle_dissolve handle_transfer 5. Transfer Solutions Cautiously handle_dissolve->handle_transfer cleanup_decontaminate 6. Decontaminate Surfaces handle_transfer->cleanup_decontaminate cleanup_dispose 7. Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_wash 8. Wash Hands Thoroughly cleanup_dispose->cleanup_wash

Caption: A stepwise workflow for the safe handling of this compound.

Storage and Disposal
  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][3]

  • Disposal: All waste containing this compound should be considered chemical waste.

    • Dispose of the compound and any contaminated materials in a designated, labeled hazardous waste container.

    • Do not dispose of this chemical down the drain or in regular trash.[1][2]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Response Plan

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Emergency Protocol Flowchart

Emergency_Response cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_spill Spill start Emergency Event skin_wash Wash with soap and water for 15 minutes. start->skin_wash eye_rinse Rinse with water for 15 minutes, - holding eyelids open. start->eye_rinse inhalation_fresh_air Move to fresh air. start->inhalation_fresh_air spill_evacuate Evacuate the immediate area. start->spill_evacuate skin_clothing Remove contaminated clothing. skin_wash->skin_clothing skin_medical Seek medical attention if irritation persists. skin_clothing->skin_medical eye_lenses Remove contact lenses if present and easy to do. eye_rinse->eye_lenses eye_medical Seek immediate medical attention. eye_lenses->eye_medical inhalation_medical Seek medical attention if breathing is difficult. inhalation_fresh_air->inhalation_medical spill_absorb Absorb with inert material. spill_evacuate->spill_absorb spill_collect Collect into a hazardous waste container. spill_absorb->spill_collect spill_clean Clean the area thoroughly. spill_collect->spill_clean

Caption: A flowchart outlining immediate actions for emergency situations.

Detailed Emergency Procedures
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][2] Remove and launder contaminated clothing before reuse. Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][2]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Collect the absorbed material into a labeled hazardous waste container. For large spills, evacuate the area and contact your institution's environmental health and safety department.

By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.

References

  • Loba Chemie. (2017, November 20). 2-METHOXY-4-AMINO-5-ETHYLSULPHONYL BENZOIC ACID MSDS. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: benzoic acid. Retrieved from [Link]

  • Durham Tech. (2018, January 17). Benzoic Acid cas65-85-0 SDS. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.